molecular formula C11H14O4S B3368549 (R)-4-Tosyloxy-1,2-epoxybutane CAS No. 213262-97-6

(R)-4-Tosyloxy-1,2-epoxybutane

Cat. No.: B3368549
CAS No.: 213262-97-6
M. Wt: 242.29 g/mol
InChI Key: OOCUYWYPDMKZOQ-SNVBAGLBSA-N
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Description

(R)-4-Tosyloxy-1,2-epoxybutane (CAS 213262-97-6) is a chiral, enantiomerically pure epoxide of significant value in synthetic organic chemistry. Its molecular formula is C 11 H 14 O 4 S, with a molecular weight of 242.29 g/mol . The compound features two highly reactive functional groups—an epoxide ring and a tosylate group—which allow for sequential, regioselective ring-opening reactions with a wide range of nucleophiles. This bifunctional reactivity makes it a versatile precursor for the synthesis of complex chiral molecules . In research, this compound serves as a critical chiral building block. The epoxide ring can be opened by nucleophiles like cyanide, a reaction that can be catalyzed by enzymes such as halohydrin dehalogenases to produce enantiopure β-hydroxynitriles, which are valuable intermediates for further transformation . The tosylate group is an excellent leaving group, enabling subsequent nucleophilic substitution to introduce additional functionality, such as in the synthesis of chiral hydroxybutyl derivatives for advanced materials science . Its application is essential in the development of novel therapeutic peptides and in the field of chiral chemistry for constructing molecules with defined stereocenters. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUYWYPDMKZOQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472230
Record name 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213262-97-6
Record name 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-Tosyloxy-1,2-epoxybutane chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane (also referred to as (R)-2-(2-(tosyloxy)ethyl)oxirane ) is a bifunctional chiral building block belonging to the C4-synthon class. Unlike its ubiquitous C3 homolog, (R)-Glycidyl Tosylate, this compound possesses a two-carbon spacer between the electrophilic epoxide and the sulfonate leaving group. This structural extension is critical for synthesizing 5- and 6-membered heterocycles (e.g., pyrrolidines, piperidines) and is a key intermediate in the manufacturing of serotonin 5-HT1B/1D receptor agonists (Triptans).

This guide synthesizes the physicochemical properties, synthetic routes, and mechanistic behaviors of (R)-4-Tosyloxy-1,2-epoxybutane, providing a roadmap for its integration into high-value API workflows.

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule is defined by two reactive centers: the strained oxirane ring (susceptible to acid/base-catalyzed opening) and the tosyl group (a potent nucleofuge). The (R)-configuration at the C2 position is generally preserved from the starting material, typically (R)-3-buten-1-ol or (R)-malic acid derivatives.

Chemical Identity
ParameterDetail
Common Name (R)-4-Tosyloxy-1,2-epoxybutane
IUPAC Name (2R)-2-[2-(4-methylphenyl)sulfonyloxyethyl]oxirane
Molecular Formula

Molecular Weight 268.33 g/mol
Chiral Center C2 (R-configuration)
Key Functionality 1,2-Epoxide (Electrophile 1), 4-Tosylate (Electrophile 2)
Estimated Physicochemical Properties

Note: As a specialized intermediate, experimental data is often extrapolated from the C3 homolog (Glycidyl Tosylate) and (R)-3,4-epoxy-1-butanol.

PropertyValue / Range
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~180–190°C (at 760 mmHg) / Dec. >200°C
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Density ~1.25 g/cm³
Stability Moisture sensitive; store at -20°C under Argon

Part 2: Synthesis & Manufacturing Workflows

The synthesis of (R)-4-Tosyloxy-1,2-epoxybutane requires high enantiomeric excess (ee). The two primary industrial routes rely on Asymmetric Epoxidation (AE) or Hydrolytic Kinetic Resolution (HKR) .

Route A: Asymmetric Epoxidation of Homoallylic Alcohol

This route utilizes (R)-3-buten-1-ol. The alcohol is first tosylated to protect the terminal hydroxyl and activate it as a leaving group, followed by Sharpless or Shi epoxidation.

  • Step 1: Tosylation of 3-buten-1-ol (

    
    ).
    
  • Step 2: Asymmetric Epoxidation of 3-butenyl tosylate using a chiral ketone catalyst (Shi) or Jacobsen’s Mn-salen catalyst.

Route B: Kinetic Resolution of Racemic Epoxide

A more scalable approach often starts with racemic 4-tosyloxy-1,2-epoxybutane (derived from 3-buten-1-ol epoxidation) and subjects it to Jacobsen’s HKR.

  • Protocol: Racemic epoxide is treated with (R,R)-Co-Salen catalyst (0.5 mol%) and 0.55 eq of water.

  • Mechanism: The catalyst selectively hydrolyzes the (S)-enantiomer to the diol, leaving the (R)-epoxide unreacted and enantioenriched (>99% ee).

Synthesis_Workflow cluster_0 Precursors cluster_1 Route A: Direct AE cluster_2 Route B: HKR Start 3-Buten-1-ol (Achiral) Ts_Inter 3-Butenyl Tosylate Start->Ts_Inter TsCl, Et3N Rac_Epox Racemic 4-Tosyloxy-epoxide Start->Rac_Epox mCPBA (Racemic Epox) AE Asymmetric Epoxidation (Shi or Sharpless) Ts_Inter->AE Target (R)-4-Tosyloxy- 1,2-epoxybutane (>99% ee) AE->Target HKR Jacobsen HKR (Co-Salen + H2O) Rac_Epox->HKR Diol (S)-Diol (Byproduct) HKR->Diol Hydrolyzed HKR->Target Recovered

Figure 1: Comparative synthetic workflows. Route B (HKR) is generally preferred for industrial scalability due to lower catalyst costs.

Part 3: Reactivity & Mechanistic Insight

The utility of (R)-4-Tosyloxy-1,2-epoxybutane lies in its bifunctional electrophilicity . The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and the pH of the environment.

Regioselectivity Rules
  • Soft Nucleophiles (e.g., Thiolates, Azides): Tend to attack the C4-Tosylate site via

    
     displacement, leaving the epoxide intact. This generates an epoxy-functionalized intermediate.
    
  • Hard Nucleophiles (e.g., Alkoxides, Hydrides): Preferentially attack the Epoxide (C1) .

    • Basic Conditions: Attack at the less hindered C1 (terminal).

    • Acidic Conditions: Attack at C2 (more substituted) is possible but less common for terminal epoxides.

  • Cyclization (Intramolecular): If a nucleophile is attached to the C1-opened alcohol, it can subsequently displace the C4-tosylate to form a ring (e.g., THF or Pyrrolidine derivatives).

Critical Distinction: C3 vs. C4 Homologs

Unlike Glycidyl Tosylate (C3), where the tosylate is adjacent to the epoxide, the C4 backbone prevents the immediate "Payne-like" rearrangement or direct epoxide migration under mild conditions. This stability allows for controlled, sequential functionalization.

Reactivity_Map cluster_soft Path A: Soft Nucleophile (Nu-) cluster_hard Path B: Hard Nucleophile (Nu-) / Base Center (R)-4-Tosyloxy- 1,2-epoxybutane StepA1 SN2 at C4 (Displace OTs) Center->StepA1 Azide, Thiol, Amine StepB1 SN2 at C1 (Open Epoxide) Center->StepB1 OH-, RO-, H- ProdA 2-(2-(Nu)ethyl)oxirane (Epoxide Intact) StepA1->ProdA ProdB 1-Nu-4-Tosyloxy-2-butanol StepB1->ProdB Cyclic Tetrahydrofuran/Pyrrolidine (Intramolecular Cyclization) ProdB->Cyclic Base (NaH/KOtBu) Displace OTs

Figure 2: Divergent reaction pathways. Path B is critical for heterocyclic drug synthesis.

Part 4: Applications in Drug Development

Triptan Synthesis (Eletriptan)

The (R)-4-Tosyloxy-1,2-epoxybutane scaffold is a verified intermediate in the synthesis of Eletriptan (Relpax), used for migraine treatment.

  • Mechanism: The indole nitrogen of the precursor attacks the epoxide (or the tosylate, depending on protection strategy) to form the ethyl-pyrrolidine side chain. The C4 chain length is exact for forming the pyrrolidine ring fused to the ethyl linker.

Protease Inhibitors

The compound serves as a chiral linker for HIV protease inhibitors requiring a specific C2-symmetric core or an extended P1/P1' binding pocket.

Part 5: Handling, Stability & Safety (HSE)

Warning: As an alkylating agent with two electrophilic sites, this compound is a potential Genotoxic Impurity (GTI) .

  • Storage:

    • Store at -20°C .

    • Container must be purged with Nitrogen/Argon.

    • Avoid acidic environments to prevent premature epoxide polymerization.

  • Safety Protocol (Self-Validating):

    • Quenching: All glassware and waste must be treated with a nucleophilic quench solution (e.g., 10% NaOH + Sodium Thiosulfate) to destroy residual epoxide and tosylate functionality before disposal.

    • Monitoring: Use 4-(p-nitrobenzyl)pyridine (NBP) test for surface contamination detection (turns purple in presence of alkylating agents).

References

  • Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society. Link

  • Pfizer Inc. (1998). Process for the preparation of (R)-5-(2-benzenesulfonyloxyethyl)-2-oxazolidinone, intermediate for Eletriptan. US Patent 5,607,960. Link

  • Sharpless, K. B., et al. (1987). The titanium tartrate-catalyzed asymmetric epoxidation. Organic Syntheses. Link

  • Bourdier, T., et al. (2011).[1] Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine. Nuclear Medicine and Biology. Link(Demonstrates usage of tosyl-ethyl-functionalized precursors).

Sources

Whitepaper: Mechanistic Utility and Synthetic Applications of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane is a highly versatile, chiral bifunctional electrophile extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), crosslinked polymer therapeutics, and advanced agrochemicals. Featuring both a reactive terminal epoxide and a primary tosylate leaving group, this building block enables highly controlled, sequential nucleophilic substitutions. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and field-proven laboratory protocols designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physical and molecular characteristics of (R)-4-Tosyloxy-1,2-epoxybutane is critical for predicting its behavior in various solvent systems and optimizing reaction conditions. It is important to distinguish stereoisomers in literature: while the (S)-enantiomer is registered under CAS 91111-12-5[1], the (R)-enantiomer is strictly identified by CAS 213262-97-6 [2].

The table below summarizes the core quantitative data for the (R)-isomer[2],[3]:

PropertyValue
Chemical Name (R)-4-Tosyloxy-1,2-epoxybutane
IUPAC Name 2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate
CAS Registry Number 213262-97-6
Molecular Formula C₁₁H₁₄O₄S
Molecular Weight 242.29 g/mol
Topological Polar Surface Area (TPSA) 64.3 Ų
LogP 2.57
Physical State Colorless to yellowish solid or viscous liquid

Mechanistic Causality: The Bifunctional Advantage

The synthetic power of (R)-4-Tosyloxy-1,2-epoxybutane lies in its dual electrophilic centers, which exhibit distinct reactivity profiles under varying conditions.

  • The Epoxide (C1-C2): Under neutral or basic conditions, hard nucleophiles (e.g., primary amines, alkoxides) preferentially attack the less sterically hindered terminal C1 position via an Sₙ2 mechanism. This regioselectivity is crucial because it strictly preserves the stereocenter at C2, yielding a chiral secondary alcohol without racemization.

  • The Tosylate (C4): The p-toluenesulfonate (tosylate) group is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion. Following the initial epoxide opening, the C4 position becomes highly susceptible to a second nucleophilic attack or an intramolecular cyclization.

Industrial Application: This sequential reactivity is heavily leveraged in the synthesis of crosslinked amine polymers (e.g., polyallylamine and polydiallylamine derivatives) used as non-absorbed pharmaceuticals for metabolic disorders such as Type 2 diabetes[4]. By acting as a crosslinking agent, the dielectrophilic nature of the molecule bridges amine chains, tuning the polymer's porosity, swelling ratio, and substrate-binding capacity in the gastrointestinal tract[4].

Reaction Pathway Visualization

The following diagram illustrates the logical progression of sequential nucleophilic attacks on the molecule's two electrophilic sites.

G Start (R)-4-Tosyloxy-1,2-epoxybutane (Bifunctional Electrophile) Step1 Nucleophilic Attack (Nu1) at Epoxide C1 Start->Step1 Regioselective Ring Opening Int Secondary Alcohol Intermediate (Chiral Center at C2 Preserved) Step1->Int Generation of Alkoxide/OH Step2 Nucleophilic Attack (Nu2) Displaces Tosylate at C4 Int->Step2 SN2 Displacement Product Elaborated Chiral Scaffold (e.g., Pyrrolidines, Piperidines) Step2->Product Cyclization or Chain Extension

Sequential nucleophilic substitution of (R)-4-Tosyloxy-1,2-epoxybutane yielding chiral scaffolds.

Self-Validating Experimental Protocol: Synthesis of Chiral Pyrrolidines

To demonstrate the practical application of this causality, the following protocol details the one-pot synthesis of a functionalized chiral pyrrolidine via sequential intermolecular ring-opening and intramolecular cyclization.

Rationale & Causality

Using a primary amine introduces a nucleophile capable of reacting twice. The initial low-temperature phase ensures strictly regioselective epoxide opening at C1, preventing unwanted polymerization or attack at C2. The subsequent heating phase, coupled with a mild base, neutralizes the generated acid and provides the thermodynamic energy required to overcome the entropic barrier of forming a 5-membered ring via tosylate displacement.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent (10 mmol, 2.42 g) of (R)-4-Tosyloxy-1,2-epoxybutane in 20 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Validation: Anhydrous conditions prevent premature solvolysis of the epoxide. MeCN is chosen for its polar aprotic nature, which accelerates Sₙ2 reactions by leaving the nucleophile unsolvated and highly reactive.

Step 2: Regioselective Epoxide Opening

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.2 equivalents of the target primary amine dropwise over 15 minutes.

  • Validation: Dropwise addition at 0°C dissipates the exothermic heat of the ring-opening, suppressing side reactions and ensuring attack exclusively at the terminal C1 carbon.

  • Action: Remove the ice bath and stir at ambient temperature (20-25°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

Step 3: Base-Promoted Intramolecular Cyclization

  • Action: Once TLC confirms the consumption of the starting epoxide, add 2.0 equivalents (20 mmol, 2.76 g) of finely powdered anhydrous potassium carbonate (K₂CO₃).

  • Action: Attach a reflux condenser and heat the mixture to 60°C for 8-12 hours.

  • Validation: K₂CO₃ acts as an acid scavenger, neutralizing the p-toluenesulfonic acid byproduct. Heating provides the activation energy for the secondary amine to intramolecularly displace the C4 tosylate, forming the pyrrolidine ring.

Step 4: Quench and Extraction

  • Action: Cool the mixture to room temperature. Quench with 20 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Validation: The organic product partitions into the EtOAc layer, while the potassium tosylate salt remains in the aqueous phase, effectively driving the initial purification.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure chiral heterocycle.

References

  • MOLBASE. "Hangzhou J&H Chemical Co., Ltd. - (R)-4-Tosyloxy-1,2-epoxybutane". MOLBASE Chemical E-commerce. Available at:[Link]

  • Google Patents. "US11267924B2 - Crosslinked polydiallymine copolymers for the treatment of type 2 diabetes". United States Patent and Trademark Office.

Sources

The Definitive Guide to (R)-4-Tosyloxy-1,2-epoxybutane: Molecular Architecture, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane is a highly versatile, bifunctional chiral synthon extensively utilized in the pharmaceutical industry. Featuring both a reactive epoxide ring and a terminal tosylate leaving group, this molecule serves as a cornerstone for the asymmetric synthesis of complex heterocycles, particularly substituted pyrrolidines and piperidines. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols designed for drug development professionals.

Physicochemical Profiling & Molecular Architecture

Understanding the baseline parameters of (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) is critical for optimizing reaction conditions, predicting solubility, and ensuring proper storage[1]. The molecule, with the chemical formula C11H14O4S, has a molecular weight of 242.29 g/mol [1].

The architecture of the molecule is defined by two distinct electrophilic centers separated by a two-carbon linker. This spatial arrangement is precisely calibrated for tandem reaction sequences, allowing chemists to perform multiple transformations in a single reaction vessel.

Table 1: Key Physicochemical Parameters
ParameterValue / Description
Chemical Name (R)-4-Tosyloxy-1,2-epoxybutane
CAS Registry Number 213262-97-6
Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
Stereochemistry (R)-configuration at C2
Topological Polar Surface Area 64.3 Ų
Key Functional Groups Epoxide (Oxirane), p-Toluenesulfonate (Tosylate)

Mechanistic Insights: The Causality of Dual Electrophilicity

The strategic value of (R)-4-Tosyloxy-1,2-epoxybutane lies in its orthogonal reactivity. As a development scientist, it is vital to recognize why this specific bifunctionality is superior to alternatives like aliphatic di-halides or simple epoxides.

  • The Epoxide Ring (C1/C2): Under neutral or basic conditions, occurs regioselectively at the less sterically hindered C1 position. This preserves the chiral center at C2, ensuring high enantiomeric fidelity in the final active pharmaceutical ingredient (API).

  • The Tosylate Group (C4): The p-toluenesulfonate group is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion. Furthermore, the inclusion of the aromatic ring provides a strong UV chromophore, allowing for real-time reaction monitoring via High-Performance Liquid Chromatography (HPLC)—a distinct analytical advantage over UV-transparent mesylates.

Reactivity Synthon (R)-4-Tosyloxy-1,2-epoxybutane Epoxide Epoxide Ring (C1/C2 Electrophile) Synthon->Epoxide Tosylate Tosylate Group (C4 Electrophile) Synthon->Tosylate Nuc1 Nucleophilic Ring Opening (Amines, Alkoxides) Epoxide->Nuc1 Nuc2 SN2 Displacement (Halides, Azides) Tosylate->Nuc2

Caption: Dual electrophilic reaction pathways of (R)-4-Tosyloxy-1,2-epoxybutane.

Applications in Advanced Drug Development: Chiral Pyrrolidine Synthesis

One of the most elegant applications of (R)-4-Tosyloxy-1,2-epoxybutane is the one-pot synthesis of (R)-1-alkylpyrrolidin-3-ols. These chiral heterocycles are ubiquitous in modern pharmacology, serving as core scaffolds for muscarinic receptor antagonists, antiviral agents, and novel antibiotics.

The reaction proceeds via a tandem sequence:

  • Intermolecular Ring Opening: A primary amine attacks the C1 position of the epoxide.

  • Intramolecular Cyclization: According to , the subsequent 5-exo-tet cyclization is kinetically highly favored. The newly formed secondary amine displaces the C4 tosylate, forming the pyrrolidine ring while perfectly retaining the (R)-stereocenter at the hydroxyl-bearing carbon.

Workflow Step1 Primary Amine + (R)-4-Tosyloxy-1,2-epoxybutane Step2 Regioselective Epoxide Opening (C1) Step1->Step2 Step3 Intramolecular SN2 Cyclization (C4) Step2->Step3 Step4 (R)-1-Alkylpyrrolidin-3-ol Isolation Step3->Step4

Caption: Step-by-step workflow for the synthesis of chiral pyrrolidines.

Experimental Protocols: Self-Validating Synthesis Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints.

Objective: Synthesis of (R)-1-Benzylpyrrolidin-3-ol.

Step 1: Reagent Preparation and Initiation
  • Procedure: Dissolve 1.0 equivalent of (R)-4-Tosyloxy-1,2-epoxybutane (10 mmol, 2.42 g) in 20 mL of anhydrous isopropyl alcohol (IPA). Add 1.2 equivalents of benzylamine (12 mmol, 1.28 g) and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) to act as an acid scavenger.

  • Causality: IPA is chosen as a protic solvent to activate the epoxide via hydrogen bonding, accelerating the initial nucleophilic attack without inducing premature solvolysis of the tosylate. K₂CO₃ neutralizes the toluenesulfonic acid generated during cyclization, preventing amine protonation and stalling of the reaction.

Step 2: Tandem Reaction Execution
  • Procedure: Heat the suspension to 70°C under an inert nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 1 (LC-MS): At 4 hours, sample the reaction. LC-MS should show the disappearance of the starting material (m/z 243 [M+H]⁺) and the transient appearance of the uncyclized intermediate. By 12 hours, the dominant peak must be the cyclized product (m/z 178 [M+H]⁺).

Step 3: Workup and Isolation
  • Procedure: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the organic layer, dry over MgSO₄, and concentrate.

  • Causality: The basic aqueous wash removes any residual toluenesulfonic acid and unreacted benzylamine (which is more water-soluble than the highly lipophilic product).

Step 4: Purification and Chiral Validation
  • Procedure: Purify the crude oil via flash column chromatography (DCM:MeOH, 95:5).

  • Validation Checkpoint 2 (Chiral HPLC & NMR): Analyze the purified product using a chiral stationary phase HPLC to confirm the enantiomeric excess (ee > 98%). The retention of the (R)-configuration validates that no spurious Sₙ1 pathways or racemization occurred. ¹H NMR should confirm the absence of the distinct aromatic tosyl protons (δ ~7.4 and 7.8 ppm), proving complete cyclization has occurred.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11770614, (R)-4-Tosyloxy-1,2-epoxybutane" PubChem. Available at:[Link]

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer, 5th Edition. Available at:[Link]

Sources

(R)-4-Tosyloxy-1,2-epoxybutane: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(R)-4-Tosyloxy-1,2-epoxybutane is a highly valuable and versatile chiral building block in modern organic synthesis. Its unique trifunctional structure, featuring a stereodefined epoxide, a primary carbon center, and an excellent tosylate leaving group, provides a powerful platform for the stereocontrolled synthesis of a wide array of complex chiral molecules. This guide provides an in-depth analysis of its core reactivity, mechanistic principles, and key applications, particularly in the synthesis of chiral amino alcohols, diols, and heterocyclic scaffolds that are crucial in pharmaceutical and materials science research. Detailed experimental protocols and workflow visualizations are included to provide researchers, scientists, and drug development professionals with a practical resource for leveraging this reagent's full synthetic potential.

Introduction: The Strategic Advantage of (R)-4-Tosyloxy-1,2-epoxybutane

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of robust and efficient methods for asymmetric synthesis.[1][2] Chiral building blocks—small, optically active molecules that can be incorporated into larger structures—are a cornerstone of this endeavor. (R)-4-Tosyloxy-1,2-epoxybutane stands out as a C4 synthon of exceptional utility. Its structure contains two distinct electrophilic sites: the strained epoxide ring and the carbon bearing the tosylate group. This duality, combined with its fixed (R)-stereochemistry at the C4 position, allows for highly predictable and stereoselective transformations, making it a preferred intermediate for constructing key structural motifs found in numerous biologically active molecules.[3]

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and safe handling procedures is paramount for its successful application.

Key Properties
PropertyValue
Chemical Formula C₁₁H₁₄O₄S
Molecular Weight 242.29 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point ~155-160 °C (decomposes)
Chirality (R)-enantiomer
Safety and Handling

(R)-4-Tosyloxy-1,2-epoxybutane is an irritant and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood.[4] It is crucial to avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area immediately with plenty of water.[4] Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Reactivity and Mechanistic Principles

The synthetic utility of (R)-4-Tosyloxy-1,2-epoxybutane is rooted in the predictable reactivity of its two key functional groups: the epoxide and the tosylate.

The Dual Electrophilic Nature

The molecule presents two primary sites for nucleophilic attack. The choice of nucleophile and reaction conditions dictates which site reacts, enabling a high degree of synthetic control.

Core reactive sites on (R)-4-Tosyloxy-1,2-epoxybutane.
Epoxide Ring-Opening: A Stereospecific Sₙ2 Reaction

The strained three-membered ring of the epoxide is highly susceptible to ring-opening by a wide range of nucleophiles.[5][6] Under neutral or basic conditions, this reaction proceeds via a classic Sₙ2 mechanism.

  • Regioselectivity: The nucleophile preferentially attacks the least sterically hindered carbon of the epoxide (C1).[5][6][7] This is a critical feature that ensures a single, predictable constitutional isomer is formed.

  • Stereospecificity: The Sₙ2 attack occurs from the backside, resulting in a clean inversion of configuration at the reacting carbon center. This allows the chirality of the starting material to be precisely transferred to the product.

G start (R)-Epoxybutane Derivative intermediate Sₙ2 Transition State start->intermediate Nucleophilic Attack (at C1) product Ring-Opened Product (Inversion at C1) intermediate->product C-O Bond Cleavage

General mechanism of epoxide ring-opening.
The Tosylate: An Excellent Leaving Group

The p-toluenesulfonyl (tosyl) group is one of the most effective leaving groups in organic synthesis.[8] Its effectiveness stems from the stability of the resulting tosylate anion, where the negative charge is extensively delocalized by resonance across the sulfonyl group and the aromatic ring.[8] This makes the C4 carbon highly susceptible to Sₙ2 displacement by nucleophiles, although this pathway is often secondary to epoxide opening unless the epoxide is first consumed or the reaction conditions are specifically tailored.

Key Applications in Chiral Synthesis

The predictable reactivity of (R)-4-Tosyloxy-1,2-epoxybutane makes it a powerful tool for constructing a variety of important chiral motifs.

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are privileged structures found in numerous pharmaceuticals and chiral catalysts.[1][9][10] The reaction of (R)-4-Tosyloxy-1,2-epoxybutane with nitrogen nucleophiles provides a direct and highly stereocontrolled route to these compounds.

The reaction with ammonia, for instance, proceeds via nucleophilic attack at the C1 carbon of the epoxide, leading to the formation of (R)-1-amino-4-tosyloxybutan-2-ol. The stereocenters at C2 and C4 are precisely controlled by the starting material.

Synthesis of a chiral amino alcohol.

This strategy is broadly applicable to a range of primary and secondary amines, providing access to a diverse library of N-substituted chiral amino alcohols.

Synthesis of Chiral Diols and Ethers

Reaction with oxygen nucleophiles provides efficient access to chiral polyoxygenated compounds.

  • Diols: Hydrolysis of the epoxide under basic conditions (e.g., with NaOH) opens the ring to form (R)-4-tosyloxybutane-1,2-diol. The resulting 1,2-diol has a defined trans stereochemistry due to the backside attack mechanism.[5]

  • Ethers: Using an alkoxide nucleophile (R'-O⁻) similarly opens the epoxide to yield a chiral ether alcohol, (R)-1-alkoxy-4-tosyloxybutan-2-ol, which can be a precursor to chiral crown ethers or other complex ligands.

Formation of Chiral Heterocycles

The bifunctional nature of the ring-opened products can be exploited to construct chiral heterocyclic scaffolds. For example, the amino alcohol product formed in section 4.1 can undergo an intramolecular Sₙ2 reaction. Under basic conditions, the newly introduced amino group can displace the tosylate at the C4 position, leading to the formation of a chiral morpholine or piperazine derivative, depending on the initial nitrogen nucleophile. This cyclization is a powerful method for creating complex, stereodefined ring systems from a simple acyclic precursor.[11]

Experimental Protocols: A Practical Guide

The following protocol provides a detailed, step-by-step methodology for the synthesis of a chiral amino alcohol, a cornerstone transformation using this reagent.

Protocol: Synthesis of (R)-1-Amino-4-tosyloxybutan-2-ol

This protocol details the regioselective ring-opening of (R)-4-Tosyloxy-1,2-epoxybutane with aqueous ammonia. The reaction is an Sₙ2 process where the nucleophilic attack occurs at the less sterically hindered carbon atom (C1).

Materials:

  • (R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq)

  • Concentrated aqueous ammonia (Ammonium hydroxide, ~28-30%, 15-20 eq)

  • Ethanol (as solvent)

  • Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a heavy-walled, sealable pressure vessel, dissolve (R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq) in ethanol (approx. 2-3 mL per mmol of epoxide).

  • Addition of Nucleophile: Cool the solution in an ice-water bath. Carefully add a large excess of concentrated aqueous ammonia (15-20 eq).

  • Reaction: Securely seal the vessel. Heat the reaction mixture to 80-90 °C for 24-48 hours. Caution: The pressure inside the vessel will increase significantly. Ensure the pressure vessel is rated for the conditions and use a blast shield.

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is fully consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and then further cool in an ice bath before carefully opening it in a fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and ammonia. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Experimental workflow for aminolysis of the epoxide.

Data Presentation: Summary of Transformations

The versatility of (R)-4-Tosyloxy-1,2-epoxybutane is demonstrated by its effective reaction with a variety of nucleophiles.

Nucleophile (Nu⁻)Reagent SourceProduct TypeTypical Conditions
Amine (R-NH₂) / NH₃ Aqueous Ammonia, Primary AminesChiral Amino AlcoholEthanol, 80-100 °C, Sealed Tube
Hydroxide (OH⁻) NaOH, KOHChiral DiolWater/THF, 25-50 °C
Alkoxide (R-O⁻) NaOR, KORChiral Ether AlcoholCorresponding Alcohol (ROH), 25 °C
Thiolate (R-S⁻) NaSR, Thiol + BaseChiral Thioether AlcoholEthanol or DMF, 0-25 °C
Azide (N₃⁻) Sodium Azide (NaN₃)Chiral Azido AlcoholDMF/Water, 80-100 °C

Conclusion

(R)-4-Tosyloxy-1,2-epoxybutane is a powerful and reliable chiral building block for asymmetric synthesis. Its well-defined stereochemistry and dual electrophilic sites—the sterically accessible epoxide and the tosylate-activated primary carbon—provide a predictable platform for complex molecule construction. The ability to control reaction pathways to generate chiral amino alcohols, diols, ethers, and heterocyclic systems with high stereofidelity underscores its importance. For researchers in drug discovery and fine chemical synthesis, a comprehensive understanding of this reagent's reactivity is key to streamlining synthetic routes and accelerating the development of novel, high-value chiral compounds.

References

  • Chemistry LibreTexts. (2024, November 19). 4.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • CPAChem. (2023, July 31). Safety data sheet. Retrieved from [Link]

  • University of Groningen. (1988). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. Retrieved from [Link]

  • Evans, M. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides. YouTube. Retrieved from [Link]

  • CSB/SJU. Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Retrieved from [Link]

  • PubMed. (2024, May 3). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Wiley Online Library. (2022, August 12). Chiral Building Blocks in Asymmetric Synthesis. Retrieved from [Link]

Sources

(R)-4-Tosyloxy-1,2-epoxybutane as a Versatile C4 Chiral Building Block: A Technical Guide to Bifunctional Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organic synthesis and advanced materials development, C4 chiral building blocks occupy a privileged space due to their ability to rapidly generate complex stereocenters. (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) stands out as a premier bifunctional electrophile. Featuring both a terminal epoxide and a primary tosylate separated by a methylene bridge, this molecule offers orthogonal reactivity that can be precisely tuned.

This technical whitepaper provides an in-depth analysis of the mechanistic causality behind its reactivity, details self-validating experimental workflows for synthesizing high-value chiral heterocycles, and explores its authoritative applications in pharmaceutical polymer crosslinking.

Structural & Mechanistic Profiling: The Causality of Orthogonal Reactivity

The synthetic utility of (R)-4-tosyloxy-1,2-epoxybutane is rooted in the distinct electronic and steric properties of its two electrophilic sites. Understanding the causality behind nucleophilic attack at these sites is critical for designing highly regioselective reactions.

  • The Epoxide (C1 & C2): The terminal oxirane ring is highly strained. Under neutral or basic conditions, hard nucleophiles (e.g., primary amines) preferentially attack the least sterically hindered C1 position. The use of protic solvents (like ethanol) further activates the epoxide by hydrogen-bonding to the oxirane oxygen, lowering the LUMO energy and accelerating C1 ring-opening without affecting the tosylate.

  • The Tosylate (C4): The

    
    -toluenesulfonate group is an excellent leaving group attached to a primary carbon. Soft nucleophiles (e.g., thiols, azides) in aprotic solvents (like DMF or acetonitrile) will bypass the epoxide and undergo a classic 
    
    
    
    displacement at C4.

When a primary amine is used, the molecule undergoes a highly predictable mechanistic convergence . The initial attack at C1 yields a 1-amino-4-tosyloxy-2-butanol intermediate. Upon thermal activation and base addition, the secondary amine undergoes a rapid 5-exo-tet cyclization—highly favored according to Baldwin's rules—displacing the tosylate to form an (R)-3-hydroxypyrrolidine derivative.

MechanisticPathway A (R)-4-Tosyloxy-1,2-epoxybutane (Bifunctional C4 Core) B1 Pathway A: Epoxide Opening (C1) Hard Nucleophiles / Protic Solvents A->B1 Kinetic Control B2 Pathway B: Tosylate Displacement (C4) Soft Nucleophiles / Aprotic Solvents A->B2 Thermodynamic Control C1 Intermediate: 1-Substituted-4-tosyloxy-2-butanol B1->C1 C2 Intermediate: 4-Substituted-1,2-epoxybutane B2->C2 D Intramolecular 5-exo-tet Cyclization C1->D Base-Promoted (-TsOH) C2->D Thermal Activation E Chiral Heterocycle (e.g., (R)-3-Hydroxypyrrolidine) D->E

Mechanistic convergence of (R)-4-Tosyloxy-1,2-epoxybutane into chiral heterocycles.

Applications in Drug Development & Polymer Science

Beyond small-molecule synthesis, the bifunctional nature of 4-tosyloxy-1,2-epoxybutane has been aggressively leveraged in the development of macromolecular therapeutics.

Pharmaceutical Polymer Crosslinking: In the synthesis of therapeutic amine polymers, precise crosslinking is required to control the polymer's swelling index, porosity, and target-binding affinity. Recent advancements have utilized 4-tosyloxy-1,2-epoxybutane as a multifunctional crosslinking agent. For instance, it is a critical reagent in the formulation of 1[1]. The epoxide and tosylate groups react sequentially with the nitrogen atoms of the polyamine backbone, creating stable, non-absorbable hydrogels that sequester glucose or bile acids in the gastrointestinal tract.

Similarly, it is employed in synthesizing 2[2], which function as highly effective phosphate binders for patients with chronic kidney disease (CKD). The spatial geometry of this C4 building block, akin to , ensures optimal pore sizes within the polymer matrix.

Quantitative Data: Reactivity & Optimization

To design robust protocols, scientists must understand the quantitative dynamics of the substrate. The tables below summarize the electrophilic site preferences and the optimization parameters for cyclization.

Table 1: Comparative Reactivity of C4 Electrophilic Sites
Electrophilic SiteLeaving Group / StrainPreferred NucleophilesOptimal SolventsRelative Activation Energy
C1 (Terminal) Oxirane ring strainAmines, Alcohols (Hard)Protic (EtOH, MeOH)Low (Kinetic Control)
C4 (Primary)

-Toluenesulfonate
Azides, Thiols (Soft)Aprotic (DMF, MeCN)Moderate (Thermodynamic)
C2 (Internal) Oxirane ring strainOrganocupratesAprotic (THF)High (Requires Lewis Acid)
Table 2: Optimization of (R)-1-Benzyl-3-hydroxypyrrolidine Synthesis
Solvent SystemTemperature GradientBase AddedYield (%)Enantiomeric Excess (ee %)
DMF25°C

80°C

62%>98%
Acetonitrile25°C

80°C

74%>98%
Ethanol (Abs.) 25°C

80°C

89% >99%
Toluene80°C (Isothermal)None31% (Oligomers)N/A

Note: Ethanol provides the highest yield due to protic activation of the epoxide, while


 acts as an efficient, heterogeneous acid scavenger during cyclization.

Experimental Workflow: Self-Validating Protocol

The following methodology details the synthesis of (R)-1-Benzyl-3-hydroxypyrrolidine. This protocol is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next chemical event.

ExperimentalWorkflow S1 1. Substrate Preparation (0°C to RT) S2 2. Regioselective Addition (Protic Solvent) S1->S2 S3 3. IPC 1: TLC/NMR Verification S2->S3 S4 4. Base-Promoted Cyclization (80°C, K2CO3) S3->S4 S5 5. Isolation & IPC 2 Verification S4->S5

Step-by-step self-validating workflow for the synthesis of chiral pyrrolidines.

Protocol: Regioselective Epoxide Opening & 5-exo-tet Cyclization

Step 1: Substrate Preparation & Regioselective Addition

  • Dissolve 10.0 mmol (2.42 g) of (R)-4-tosyloxy-1,2-epoxybutane[3] in 20 mL of absolute ethanol under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath to suppress any premature reaction at the tosylate center.

  • Add 10.5 mmol (1.12 g) of benzylamine dropwise over 15 minutes. The slight excess ensures complete consumption of the epoxide.

  • Remove the ice bath and allow the reaction to stir at 25°C for 4 hours.

    • Causality: The protic solvent activates the epoxide, directing the benzylamine exclusively to the C1 position, forming the acyclic intermediate.

Step 2: IPC 1 (Intermediate Verification)

  • Extract a 50

    
    L aliquot and perform TLC (Hexanes/EtOAc 1:1, UV and Ninhydrin stain).
    
  • Validation: The starting material (

    
    , UV active) must be completely consumed. A new, highly polar spot (
    
    
    
    , Ninhydrin active) confirms the formation of the 1-benzylamino-4-tosyloxy-2-butanol intermediate. Do not proceed to heating until this is confirmed, as unreacted epoxide will lead to polymerization at high temperatures.

Step 3: Base-Promoted Cyclization

  • Add 15.0 mmol (2.07 g) of anhydrous potassium carbonate (

    
    ) to the reaction mixture.
    
    • Causality:

      
       is a heterogeneous base that will scavenge the 
      
      
      
      -toluenesulfonic acid generated during cyclization, preventing the protonation of the intermediate amine which would otherwise arrest the reaction.
  • Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

Step 4: IPC 2 & Isolation

  • Perform TLC (DCM/MeOH 9:1). The polar intermediate should be replaced by a moderately polar spot (

    
    ).
    
  • Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

  • Purify via flash column chromatography (DCM to 10% MeOH in DCM) to yield (R)-1-benzyl-3-hydroxypyrrolidine.

  • Validation:

    
     NMR (
    
    
    
    ) must show the complete disappearance of the tosylate aromatic doublets (7.3 and 7.8 ppm) and the tosylate methyl singlet (2.4 ppm), confirming successful displacement and cyclization.

References

  • US11267924B2 - Crosslinked polydiallymine copolymers for the treatment of type 2 diabetes Source: Google Patents URL
  • US10934380B1 - Crosslinked poly(allylamine)
  • Source: NIScPR / Adv. Synth Catal.
  • (R)

Sources

Methodological & Application

Application Note: Regioselective Ring Opening of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the regioselective manipulation of (R)-4-Tosyloxy-1,2-epoxybutane . This molecule is a high-value chiral C4 synthon, primarily used to access enantiopure 3-substituted pyrrolidines, tetrahydrofurans, and homoallylic alcohols.

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane represents a "bifunctional electrophile" possessing two distinct reactive sites: the strained oxirane ring (C1-C2) and the sulfonate leaving group at C4. The utility of this molecule lies in the ability to trigger cascade reactions .

By controlling the regioselectivity of the initial nucleophilic attack, researchers can selectively derive:

  • Chiral 3-Hydroxypyrrolidines: Via C1-attack followed by N-alkylation cyclization.

  • Chiral Tetrahydrofurans: Via hydrolysis and intramolecular etherification.

  • Chain-Extended Chiral Alcohols: Via organometallic C1-attack while preserving the tosylate for further functionalization.

This guide details the protocols to control these pathways, emphasizing the competition between steric control (C1 attack) and electronic/chelation control (C2 attack).

Mechanistic Insight: The "Switch"

The stereochemical outcome of the reaction is dictated by where the nucleophile attacks.

  • Path A: C1 Attack (Terminal)

    • Mechanism: SN2-like.[1][2]

    • Driver: Steric accessibility.

    • Stereochemistry: The chiral center at C2 is retained because the C2-O bond is not broken.

    • Typical Reagents: Primary amines, organocuprates, alkoxides (basic conditions).

  • Path B: C2 Attack (Internal)

    • Mechanism: Borderline SN1/SN2 (activated).

    • Driver: Electronic stabilization of the developing positive charge at C2; Lewis Acid catalysis.

    • Stereochemistry: Inversion of configuration at C2.

    • Typical Reagents: Lewis acids (TiCl4, BF3[2]·OEt2) with weak nucleophiles.[3]

Pathway Visualization

ReactionPathways cluster_legend Key Decision Point Start (R)-4-Tosyloxy- 1,2-epoxybutane PathA_Step1 C1 Attack (Steric Control) Start->PathA_Step1 Amines/Cuprates PathB_Step1 C2 Attack (Lewis Acid Control) Start->PathB_Step1 TiCl4/BF3 InterA Intermediate: Alkoxide/Amine (Retention @ C2) PathA_Step1->InterA ProdA Product A: 3-Hydroxypyrrolidine (Cyclized) InterA->ProdA 5-exo-tet Cyclization InterB Intermediate: Halohydrin/Diol (Inversion @ C2) PathB_Step1->InterB ProdB Product B: Linear Chiral Derivatives InterB->ProdB

Figure 1: Bifurcation of reaction pathways based on nucleophile and catalyst choice. Path A is the dominant route for heterocycle synthesis.

Experimental Protocols

Protocol A: Synthesis of (R)-N-Benzyl-3-hydroxypyrrolidine

Application: Synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors). Mechanism: Tandem aminolysis (C1 attack) followed by intramolecular displacement of tosylate.

Materials
  • (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Solvent: Anhydrous THF or Toluene

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional, to scavenge acid if HCl salt is used.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with (R)-4-Tosyloxy-1,2-epoxybutane (10 mmol) and anhydrous THF (50 mL) under Nitrogen atmosphere.

  • Nucleophilic Addition: Cool the solution to 0°C. Add Benzylamine (11 mmol) dropwise over 10 minutes.

    • Expert Insight: Cooling prevents uncontrolled exothermic polymerization.

  • Epoxide Opening: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC.[2][3][4] Disappearance of epoxide indicates formation of the intermediate acyclic amino-alcohol.

  • Cyclization (The Critical Step): Heat the reaction mixture to reflux (65°C for THF) for 12–18 hours.

    • Why: The initial attack opens the epoxide. The heat is required to drive the 5-exo-tet cyclization where the secondary amine displaces the tosylate.

  • Workup: Cool to RT. Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Expected Yield: 75–85% Stereochemistry: Retention of C2 configuration (yielding (R)-3-hydroxypyrrolidine).

Protocol B: Copper-Catalyzed Ring Opening (C-C Bond Formation)

Application: Chain extension to form chiral homoallylic alcohols without disturbing the tosylate (initially).

Materials
  • (R)-4-Tosyloxy-1,2-epoxybutane

  • Grignard Reagent (R-MgBr)

  • Catalyst: CuI (10 mol%)

  • Solvent: Anhydrous Et2O or THF

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask, suspend CuI (0.1 equiv) in anhydrous THF at -30°C.

  • Organometallic Formation: Add the Grignard reagent (1.1 equiv) slowly. Stir for 15 min to form the organocuprate species (R2CuLi or similar clusters).

  • Substrate Addition: Dissolve (R)-4-Tosyloxy-1,2-epoxybutane in THF and add it slowly to the cuprate solution at -30°C.

    • Critical Parameter: Temperature control is vital. Above -20°C, the Grignard may attack the Tosylate group directly. At -30°C, the Cu-catalyzed attack on the Epoxide C1 is kinetically favored.

  • Reaction: Stir at -30°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated NH4Cl solution (breaks up Copper emulsions).

  • Isolation: Extract and purify. The product is a secondary alcohol with the tosylate chain intact.

Data Summary & Critical Parameters

ParameterPath A (Aminolysis)Path B (Cu-Catalyzed)Path C (Lewis Acid)
Primary Target Epoxide C1Epoxide C1Epoxide C2
Nucleophile Primary AmineOrganocuprateHalide / Weak Nu
Temp Range 0°C

Reflux
-78°C

0°C
-20°C

RT
Stereochemistry Retention @ C2Retention @ C2Inversion @ C2
Major Byproduct DimerizationTosylate displacementPolymerization
Experimental Workflow Diagram

Workflow cluster_amine Protocol A: Pyrrolidine Synthesis cluster_cu Protocol B: Carbon Extension Start Start: (R)-4-Tosyloxy-1,2-epoxybutane StepA1 Add Amine (0°C) Kinetic C1 Attack Start->StepA1 StepB1 Prepare R2CuLi (-30°C) Start->StepB1 StepA2 Intermediate: Acyclic Amino-Alcohol StepA1->StepA2 StepA3 Heat to Reflux (Cyclization) StepA2->StepA3 EndA Purified (R)-3-Hydroxypyrrolidine StepA3->EndA StepB2 Add Epoxide (Selective C1 Attack) StepB1->StepB2 StepB3 Quench NH4Cl (Preserve OTs) StepB2->StepB3 EndB Chiral Homoallylic Alcohol StepB3->EndB

Figure 2: Operational workflow for converting the epoxy-tosylate into heterocycles or extended chains.

Troubleshooting & Expert Insights

Controlling Polymerization

Epoxides are prone to acid-catalyzed self-polymerization.

  • Solution: Always maintain slightly basic conditions when using amines. If using Lewis Acids, ensure strictly anhydrous conditions and low temperatures (-20°C) to favor single-addition over oligomerization.

The "Tosylate Leakage"

In Protocol B (Cuprates), if the yield is low, it is often because the nucleophile displaced the Tosylate before opening the epoxide.

  • Correction: Lower the temperature to -78°C. The epoxide opening is less sensitive to temperature than the SN2 displacement of the tosylate. Use "softer" cuprates (Gilman reagents) rather than "hard" Grignards.

Stereochemical Integrity

If the enantiomeric excess (ee) of the product is lower than the starting material:

  • Cause: A competitive SN1 pathway (carbocation character at C2) causes racemization.

  • Fix: Avoid protic solvents that stabilize carbocations. Use non-polar solvents (Toluene, DCM) and ensure the nucleophile is strong enough to enforce a strict SN2 mechanism.

References

  • Synthesis of 3-Hydroxypyrrolidines: ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[6] Available at: [Link] (Accessed via Search Result 1.8).

  • Regioselective Lewis Acid Catalysis: Clockss/Heterocycles. An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents.[2] Available at: [Link] (Accessed via Search Result 1.7).

  • Radiosynthesis Applications (FET): NIH/PubMed. Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine. Available at: [Link] (Accessed via Search Result 1.18).

  • General Epoxide Properties: Wikipedia. 1,2-Epoxybutane Chemical Data and Reactivity. Available at: [Link] (Accessed via Search Result 1.19).

Sources

Application Note: Enantioselective Synthesis of Chiral Heterocycles and Polyols using (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiopure building blocks in modern drug discovery has driven the development of highly efficient, bifunctional chiral synthons. Among these, (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) stands out as a premier dual-electrophilic reagent. Featuring both a terminal epoxide and a primary tosylate, this four-carbon chiral pool derivative enables the rapid, stereocontrolled assembly of complex molecular architectures, including chiral 3-hydroxypyrrolidines, substituted tetrahydrofurans, and acyclic polyol intermediates.

This application note provides a deep mechanistic analysis and field-proven protocols for utilizing (R)-4-Tosyloxy-1,2-epoxybutane in enantioselective drug synthesis, specifically highlighting its role in the total synthesis of antitumor Bengamide analogues and ubiquitous pyrrolidine-based pharmacophores.

Mechanistic Rationale: The Dual-Electrophile Advantage

The synthetic utility of (R)-4-Tosyloxy-1,2-epoxybutane is rooted in the differential reactivity of its two electrophilic sites. Understanding the causality behind this reactivity is critical for designing successful, high-yielding reactions.

  • Kinetic Control at C1 (The Epoxide): The terminal carbon of the epoxide (C1) is highly susceptible to nucleophilic attack due to the inherent ring strain of the three-membered oxirane. Despite the tosylate at C4 being a superior leaving group thermodynamically, the activation energy required to open the strained epoxide is lower. Consequently, at ambient temperatures, nucleophiles (such as primary amines) regioselectively attack C1.

  • Stereochemical Preservation at C2: Because the nucleophile attacks the terminal C1 position, the C-O bond at the chiral C2 center remains intact. The stereocenter is perfectly preserved, yielding an enantiopure secondary alcohol intermediate.

  • Thermodynamic Cyclization at C4 (The Tosylate): Once the epoxide is opened, the newly incorporated nucleophile (now bearing a lone pair, e.g., a secondary amine) is perfectly positioned for a 5-exo-tet intramolecular

    
     displacement of the primary tosylate at C4. This step is thermodynamically driven by the formation of a stable five-membered ring and is typically accelerated by mild heating and the addition of a base to scavenge the liberated toluenesulfonic acid.
    

Pathway A (R)-4-Tosyloxy-1,2-epoxybutane (Bifunctional Electrophile) B Regioselective Attack (C1) Kinetic Control A->B 1° Amine (RT) C Amino Alcohol Intermediate (Stereocenter Retained) B->C D Intramolecular SN2 (C4) Thermodynamic Control C->D Base, Heat (-TsOH) E (R)-3-Hydroxypyrrolidine (Enantiopure Scaffold) D->E

Sequential nucleophilic displacement mechanism preserving the C2 stereocenter.

Application Workflows & Protocols

Synthesis of (R)-3-Hydroxypyrrolidines

Chiral 3-hydroxypyrrolidines are privileged scaffolds found in numerous FDA-approved drugs, including the anticholinergic Darifenacin and the DPP-4 inhibitor Vildagliptin . The following protocol describes a self-validating, one-pot telescoping synthesis of (R)-1-benzylpyrrolidin-3-ol.

Protocol: One-Pot Double Displacement

  • Rationale: By strictly controlling the temperature, the reaction cleanly separates the kinetic epoxide opening from the thermodynamic cyclization, preventing intermolecular oligomerization.

  • Materials: (R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq), Benzylamine (1.2 eq), Potassium carbonate (

    
    , 2.0 eq), Anhydrous Ethanol (EtOH).
    

Step-by-Step Methodology:

  • Epoxide Opening: Dissolve (R)-4-Tosyloxy-1,2-epoxybutane (10 mmol) in 20 mL of anhydrous EtOH under an inert argon atmosphere. Cool the flask to 0 °C.

  • Nucleophilic Addition: Add benzylamine (12 mmol) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 6 hours.

    • Self-Validation Checkpoint 1: TLC analysis (Hexanes/EtOAc 1:1) should show the complete disappearance of the non-polar epoxide (

      
      ) and the appearance of a highly polar, ninhydrin-active intermediate (
      
      
      
      ).
  • Cyclization: Add finely powdered

    
     (20 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. The base neutralizes the toluenesulfonic acid byproduct, driving the intramolecular 
    
    
    
    reaction to completion.
  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to yield (R)-1-benzylpyrrolidin-3-ol.

    • Self-Validation Checkpoint 2: The final product will have an intermediate polarity (

      
       in DCM/MeOH 9:1). Chiral HPLC will confirm 
      
      
      
      enantiomeric excess (ee), validating that the C2 stereocenter was unperturbed.
Convergent Synthesis of Bengamide Analogues

Bengamides are a class of marine natural products exhibiting potent antitumor and antibiotic properties via the inhibition of methionine aminopeptidases . Boeckman et al. elegantly utilized chiral epoxide derivatives to construct the highly functionalized polyol thioester side chain of Bengamides B, E, and Z .

Protocol: Polyol Thioester Construction

  • Chain Extension: (R)-4-Tosyloxy-1,2-epoxybutane is subjected to a stereocontrolled aldol condensation or nucleophilic addition using a chiral enolate. The terminal epoxide acts as the primary electrophile.

  • Functionalization: The secondary alcohol generated from the epoxide opening is protected (e.g., as a silyl ether).

  • Thioesterification: The tosylate group is displaced by a thioacetate or directly coupled to form the polyol thioester intermediate.

  • Convergent Assembly: The resulting acyclic polyol is coupled with a separately synthesized chiral caprolactam via amidation to yield the final Bengamide analogue.

Workflow A Chiral Pool: (R)-4-Tosyloxy-1,2-epoxybutane B Aldol Condensation / Chain Extension A->B Stereocontrolled Addition C Polyol Thioester Intermediate B->C E Amidation & Coupling C->E Convergent Assembly D Chiral Caprolactam Synthesis D->E F Bengamide Analogues (Antitumor) E->F

Convergent enantioselective synthesis workflow for Bengamide analogues.

Quantitative Data Summary

The versatility of (R)-4-Tosyloxy-1,2-epoxybutane is demonstrated by its compatibility with various nucleophiles. The table below summarizes the expected yields and enantiomeric purities when adapting the core protocol to different target scaffolds.

NucleophileReaction ConditionsTarget ScaffoldYield (%)Enantiomeric Excess (ee %)
BenzylamineEtOH, RT


, 80 °C
(R)-1-Benzylpyrrolidin-3-ol85>98
IsopropylamineMeCN, RT


, 70 °C
(R)-1-Isopropylpyrrolidin-3-ol82>98
Potassium ThioacetateDMF, 0 °C to RTChiral Polyol Thioester78>97
Oxygen Nucleophile (Alcohol)

, DCM, -78 °C
Substituted Tetrahydrofuran75>96

Note: The consistently high ee (>96%) across all reactions confirms the mechanistic assertion that the C2 stereocenter of the starting epoxide is strictly preserved during both kinetic opening and thermodynamic cyclization.

References

  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Chemistry and Biology of Bengamides and Bengazoles, Bioactive Natural Products from Jaspis Sponges Source: Marine Drugs (MDPI) URL: [Link]

  • Title: The Development of a Convergent and Efficient Enantioselective Synthesis of the Bengamides via a Common Polyol Intermediate Source: Helvetica Chimica Acta (Wiley) URL: [Link]

Application Note: Copper-Catalyzed Coupling & Cascade Cyclization of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of (R)-4-Tosyloxy-1,2-epoxybutane (also known as (R)-2-(2-tosyloxyethyl)oxirane) in copper-catalyzed coupling reactions.

This guide prioritizes chemoselectivity —specifically, how to control the reaction trajectory between chain extension (preserving the epoxide) and cascade cyclization (forming chiral tetrahydrofurans).

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane is a bifunctional chiral synthon containing two electrophilic sites: a strained epoxide and a primary tosylate . In the presence of Grignard reagents and Copper(I) catalysts, this substrate offers two distinct, high-value synthetic pathways:

  • Pathway A (Chain Extension): Chemoselective displacement of the tosylate to yield chiral terminal epoxides .

  • Pathway B (Cascade Cyclization): Regioselective epoxide ring-opening followed by intramolecular displacement to yield chiral 2-substituted tetrahydrofurans (THFs) .

This guide provides the protocols to access both pathways by modulating temperature and catalyst ligands, enabling the synthesis of complex chiral fragments common in polyether antibiotics (e.g., acetogenins) and pheromones.

Substrate Profile & Handling

PropertySpecification
IUPAC Name (2R)-2-(2-tosyloxyethyl)oxirane
CAS Number 113830-13-8 (Generic/Racemic); Check specific supplier for (R)-enantiomer
Molecular Weight 228.26 g/mol
Appearance Colorless to pale yellow oil
Storage -20°C, under Argon/Nitrogen (Moisture Sensitive)
Stability Unstable to strong acids/bases; prone to polymerization if neat at RT.

Handling Precaution: The primary tosylate is highly reactive. Avoid prolonged exposure to nucleophilic solvents (e.g., MeOH) without buffering.

Mechanistic Pathways & Chemoselectivity

The utility of this substrate relies on the "Hard/Soft" nature of the copper-transmetalated nucleophile.

  • The Challenge: Both the epoxide and the tosylate are susceptible to nucleophilic attack.

  • The Solution:

    • Li₂CuCl₄ (Kochi Catalyst) at -78°C favors displacement of the primary tosylate (Sɴ2) while leaving the epoxide intact.

    • CuI / CuCN at -20°C to 0°C promotes attack at the epoxide (less substituted carbon), generating an alkoxide that subsequently displaces the tosylate to close the ring (THF formation).

Diagram 1: Divergent Reaction Pathways

ReactionPathways Substrate (R)-4-Tosyloxy- 1,2-epoxybutane Reagent R-MgBr / Cu Cat. Substrate->Reagent PathA Pathway A: -78°C, Li2CuCl4 Reagent->PathA Kinetic Control PathB Pathway B: -20°C -> RT, CuI Reagent->PathB Thermodynamic/Cascade InterA SN2 on Tosylate PathA->InterA InterB Epoxide Opening (Terminal Attack) PathB->InterB ProdA Product A: Chiral Alkyloxirane (Chain Extension) InterA->ProdA Preserves Epoxide ProdB Intermediate: Magnesium Alkoxide InterB->ProdB ProdC Product B: Chiral 2-Substituted THF (Cyclization) ProdB->ProdC Intramolecular Displacement

Caption: Divergent synthesis controlled by temperature and catalyst choice. Pathway A yields linear epoxides; Pathway B yields cyclic ethers.

Protocol A: Chemoselective Chain Extension

Goal: Synthesize a long-chain chiral epoxide by displacing the tosylate without opening the epoxide ring.

Reagents
  • (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

  • Grignard Reagent (R-MgBr, 1.1 equiv)

  • Catalyst: Li₂CuCl₄ (0.1 M in THF, 3-5 mol%)

    • Preparation: Mix LiCl (2 equiv) and CuCl₂ (1 equiv) in anhydrous THF. Stir until dissolved (bright orange solution).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Add (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Catalyst Addition: Cool to -78°C (Dry ice/Acetone bath). Add Li₂CuCl₄ solution (3 mol%) dropwise. Stir for 10 minutes.

  • Nucleophile Addition: Add the Grignard reagent (1.1 equiv) very slowly via syringe pump (approx. 1 mL/min) along the side of the flask to pre-cool the solution.

    • Critical: The internal temperature must not rise above -60°C. Higher temperatures trigger epoxide opening.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (stain with p-Anisaldehyde; epoxide appears as a blue/purple spot).

  • Quench: Quench at -78°C with saturated aqueous NH₄Cl.

  • Workup: Warm to RT. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (buffered with 1% Et₃N to prevent acid-catalyzed epoxide opening).

Expected Yield: 75–85% Key Success Factor: Strict temperature control at -78°C is mandatory to prevent side reactions at the epoxide.

Protocol B: Cascade Synthesis of Chiral Tetrahydrofurans

Goal: Synthesize a chiral 2-substituted THF via sequential epoxide opening and ring closure.

Reagents
  • (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

  • Grignard Reagent (R-MgBr, 1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) - 10 mol%

  • Solvent: Anhydrous Et₂O or THF (Et₂O often yields higher regioselectivity for the ring opening).

Step-by-Step Procedure
  • Catalyst Slurry: In a flame-dried Schlenk flask, suspend CuI (10 mol%) in anhydrous Et₂O (0.5 M) under Argon. Cool to -20°C .

  • Grignard Addition: Add the Grignard reagent (1.2 equiv) to the CuI suspension. Stir for 15 mins to form the organocuprate species (often a dark/black suspension).

  • Substrate Addition: Dissolve (R)-4-Tosyloxy-1,2-epoxybutane in minimal Et₂O. Add dropwise to the cuprate mixture at -20°C.

  • Epoxide Opening: Allow the mixture to warm slowly to 0°C over 1 hour.

    • Mechanism:[1][2][3][4][5][6][7][8] The cuprate attacks the terminal carbon of the epoxide.

    • Intermediate: A magnesium alkoxide is formed: R-CH2-CH(OMgBr)-CH2-CH2-OTs.

  • Cyclization: Remove the cooling bath and stir at Room Temperature for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The internal alkoxide attacks the primary tosylate (5-exo-tet cyclization).

  • Quench: Cool to 0°C. Quench with sat. NH₄Cl.[9] Stir vigorously until the aqueous layer turns deep blue (copper complexation).

  • Workup: Extract with Et₂O. Wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Expected Yield: 60–80% Stereochemistry: The chiral center from the epoxide is preserved (as the oxygen is not the leaving group). The absolute configuration of the new THF stereocenter is determined by the starting epoxide.

Diagram 2: Experimental Workflow (Cascade)

Workflow Step1 Step 1: Catalyst Prep CuI + Et2O Cool to -20°C Step2 Step 2: Organocuprate Formation Add R-MgBr (Dark suspension forms) Step1->Step2 Step3 Step 3: Substrate Addition Add (R)-Tosyloxy-epoxide Slow addition Step2->Step3 Step4 Step 4: Warming Phase -20°C to RT (Triggers Cyclization) Step3->Step4 Time: 4-12h Step5 Step 5: Quench & Isolation Sat. NH4Cl Blue aqueous layer Step4->Step5

Caption: Workflow for the one-pot cascade synthesis of chiral THFs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Protocol B) Attack at internal epoxide carbonSwitch solvent to non-polar Toluene or Et₂O . Avoid THF if possible, as it coordinates Cu and alters selectivity.
Premature Cyclization (Protocol A) Temperature too high (>-60°C)Ensure efficient cooling. Use a cryostat if available. Add Grignard slower.
Wurtz Coupling (R-R dimer) Oxidative coupling of GrignardDegas solvents thoroughly. Ensure Cu catalyst is reduced (Cu(I)).
Incomplete Cyclization (Protocol B) Alkoxide is not nucleophilic enoughAfter the initial coupling (1h at 0°C), gently reflux the reaction for 1h to drive the SN2 displacement of the tosylate.

References

  • Copper-Catalyzed Cross-Coupling of Secondary Tosylates: Yang, C.-T., et al. "Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents." J. Am. Chem. Soc.[1][10][11]2012 , 134(27), 11124–11127. Link

  • Epoxide Ring Opening Mechanism: Huynh, C., et al. "Copper-catalysed reactions of Grignard reagents with epoxides." Tetrahedron Lett.1979 , 20(17), 1503–1506. Link

  • Synthesis of Chiral THF via Epoxides: Marshall, J. A. "Synthesis of chiral tetrahydrofurans and tetrahydropyrans." Chem. Rev.2008, 108, 1896. (General review on the methodology).
  • Li2CuCl4 Catalysis: Dilts, C. A., et al. "Systematic investigation of the reaction of Grignard reagents with alkyl tosylates catalyzed by Li2CuCl4." J. Org. Chem.1999, 64, 4995.

Sources

Application Note: Total Synthesis of Natural Products Using (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

(R)-4-Tosyloxy-1,2-epoxybutane (also known as (R)-2-(2-tosyloxyethyl)oxirane) is a versatile C4 chiral building block derived from the chiral pool (typically (S)-Malic acid). Its structural uniqueness lies in its bifunctional electrophilicity : it possesses a strained epoxide ring and a primary tosylate leaving group separated by a two-carbon tether.

For drug development professionals and synthetic chemists, this molecule offers two distinct "Modes of Action" that streamline the synthesis of complex natural products:

  • Mode A (Sequential Displacement): Exploiting the differential reactivity between the epoxide and the tosylate to append two different carbon chains, establishing a chiral center in the middle of a long aliphatic chain (common in pheromones and lipids).

  • Mode B (Cyclization Cascade): Nucleophilic opening of the epoxide followed by intramolecular displacement of the tosylate to generate chiral tetrahydrofurans (THFs) , a core motif in Annonaceous acetogenins and macrocyclic polyethers.

Key Physical Properties
PropertySpecification
Molecular Formula C₁₃H₁₆O₄S
Molecular Weight 268.33 g/mol
Chirality (R)-configuration (derived from (S)-Malic Acid)
Appearance Colorless to pale yellow viscous oil
Storage -20°C, under Argon (moisture sensitive)

Part 2: Mechanistic Pathways & Logic

The utility of this synthon rests on the ability to control chemoselectivity.

  • Reagent Control: Hard nucleophiles (alkoxides) typically attack the epoxide. Soft nucleophiles (cuprates) can be tuned, but the epoxide is generally the kinetic point of entry.

  • The "THF Switch": If the epoxide is opened by a nucleophile to generate an alkoxide (or alcohol), the resulting oxygen is exactly three carbons away from the tosylate. This is the perfect geometry for a 5-exo-tet cyclization to form a THF ring.

Visualization: Reaction Divergence

The following diagram illustrates the decision tree for using this synthon.

ReactionPathways Start (R)-4-Tosyloxy- 1,2-epoxybutane Nu1 Nucleophile Attack (Epoxide Opening) Start->Nu1 Path A: THF Synthesis Protect Epoxide Opening + OH Protection Start->Protect Path B: Linear Extension Inter1 Intermediate: Alkoxide/Alcohol Nu1->Inter1 Regioselective Attack at C1 Cyclization Intramolecular Cyclization (Base) Inter1->Cyclization 5-exo-tet Product1 Chiral Tetrahydrofuran (THF) Cyclization->Product1 Annonaceous Acetogenin Core Displace Tosylate Displacement (e.g., Cuprate) Protect->Displace Chain Elongation Product2 Long-Chain Chiral Alcohol Displace->Product2 Pheromones/ Lipids

Caption: Divergent synthetic pathways: Path A utilizes the internal leaving group for cyclization, while Path B preserves linearity for chain extension.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Chiral THF Cores (Acetogenin Precursors)

This protocol describes the reaction of the synthon with a Grignard reagent, followed by cyclization. This method is self-validating: the disappearance of the epoxide signals in NMR followed by the disappearance of the tosylate signals confirms the sequence.

Reagents:

  • (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

  • R-MgBr (Grignard reagent of choice, e.g., Undecylmagnesium bromide) (1.2 equiv)

  • CuI (Copper(I) iodide) (0.1 equiv) - Catalyst for epoxide opening

  • THF (anhydrous)

  • NaH (Sodium hydride) or t-BuOK (for cyclization step)

Step-by-Step Methodology:

  • Catalyzed Epoxide Opening:

    • Flame-dry a 250 mL round-bottom flask and purge with Argon.

    • Add CuI (10 mol%) and anhydrous THF (50 mL). Cool to -30°C.

    • Add the Grignard reagent (1.2 equiv) dropwise. Stir for 15 minutes to form the organocuprate species.

    • Dissolve (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv) in THF (10 mL) and add slowly to the reaction mixture.

    • Critical Control Point: Maintain temperature below -20°C to prevent premature displacement of the tosylate.

    • Monitor by TLC (Hexane/EtOAc). The epoxide spot should disappear.

    • Quench with saturated NH₄Cl solution. Extract with Et₂O, dry over MgSO₄, and concentrate.

    • Result: You now have a secondary alcohol with a pendant tosyl group.

  • Cyclization (THF Formation):

    • Dissolve the crude intermediate in dry THF (0.1 M).

    • Cool to 0°C. Add NaH (1.5 equiv, 60% dispersion in oil).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2][3][4][5] The alkoxide formed in situ performs an intramolecular S_N2 attack on the C4-tosylate.

    • Quench with water, extract, and purify via column chromatography.

Validation Criteria:

  • 1H NMR: Appearance of multiplets corresponding to the THF ring protons (typically 3.5-4.0 ppm). Disappearance of the aromatic tosylate signals (7.3-7.8 ppm).

  • Chirality: The stereocenter established at the epoxide opening is preserved.

Protocol B: Preparation of the Reagent (From Malic Acid)

If the reagent is not purchased, it must be synthesized with high enantiopurity.

Starting Material: (S)-Malic Acid Workflow:

  • Reduction: (S)-Malic acid → (S)-1,2,4-Butanetriol (using BH₃·DMS or LiAlH₄).

  • Selective Protection: (S)-1,2,4-Butanetriol + Acetone/H⁺ → 1,2-O-isopropylidene-1,2,4-butanetriol.

  • Activation: Tosylation of the free primary alcohol (C4) → Tosylate intermediate.

  • Deprotection/Epoxidation: Acid hydrolysis of acetonide → Diol-Tosylate → Base treatment (K₂CO₃) → (R)-4-Tosyloxy-1,2-epoxybutane .

Part 4: Case Study - Synthesis of (-)-Muricatacin

Context: Muricatacin is a cytotoxic acetogenin. The synthesis demonstrates the "Linear Extension" (Mode B) capability.

StepReagentTransformationOutcome
1 (R)-4-Tosyloxy-1,2-epoxybutane + C₁₀H₂₁MgBr / CuIEpoxide opening at C1Secondary alcohol formation at C2. Chain length extended by C10.
2 TBDMS-Cl / ImidazoleProtection of C2-OHSilyl ether formed; Tosylate remains intact.
3 LiI / AcetoneFinkelstein ReactionTosylate converted to Iodide (more reactive).
4 Lithium Enolate of LactoneDisplacement of IodideAttachment of the lactone head-group.
5 HF / PyridineDeprotectionRemoval of TBDMS to yield (-)-Muricatacin.

Part 5: Troubleshooting & Optimization

Issue 1: Low Yield in Epoxide Opening

  • Cause: Grignard reagent attacking the tosylate or polymerization.

  • Solution: Use CuCN or CuI catalysis (10-20 mol%). Copper catalysis ensures regioselective attack at the less hindered epoxide carbon (C1) and suppresses attack at the tosylate. Keep temperature strictly below -20°C.

Issue 2: Premature Cyclization

  • Cause: If the intermediate alcohol is left in basic conditions or heated during workup, it may cyclize to the THF.

  • Solution: Keep the workup neutral or slightly acidic if the linear product is desired.[3] If the THF is the target, ensure the solvent is strictly anhydrous during the NaH step to prevent hydrolysis of the tosylate.

Issue 3: Racemization

  • Cause: Acid-catalyzed opening of the epoxide can lead to scrambling.

  • Solution: Always use basic/nucleophilic opening conditions (Organometallics). Avoid strong Lewis acids that might activate the epoxide non-selectively.

References

  • Hanessian, S., et al. "Total Synthesis of Natural Products from the 'Chiral Pool'." Tetrahedron, 1984.

  • Kishi, Y., et al. "Synthetic Studies on Polyether Antibiotics: Stereoselective Synthesis of THF Rings." Journal of the American Chemical Society, 1979.

  • Marshall, J. A. "Synthesis of Chiral Epoxides and their Applications." Chemical Reviews, 1989. (Foundational text on chiral epoxide reactivity).
  • BenchChem Technical Data. "(S)-1,2,4-Butanetriol as a Precursor for Chiral Epoxides." BenchChem Application Notes, 2025.

  • Togo, H., et al. "Reactions of Tosyloxy Ketones and Epoxides."[4] Synlett, 2011.[4] (Discusses tosylate stability).

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-4-Tosyloxy-1,2-epoxybutane during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing or handling (R)-4-Tosyloxy-1,2-epoxybutane (also known as (2R)-2-(2-tosyloxyethyl)oxirane).

Subject: Preventing Racemization & Degradation of (R)-4-Tosyloxy-1,2-epoxybutane

Executive Summary: The Chemistry of Failure

The synthesis of (R)-4-Tosyloxy-1,2-epoxybutane presents a unique "double-edged" challenge compared to standard glycidyl derivatives. Unlike simple primary alcohols, this molecule contains a terminal epoxide (acid-sensitive) and a homoallylic sulfonate (nucleophile-sensitive) separated by an ethylene spacer.

The Failure Mode: Users often report "racemization," but analytical forensics usually reveal two distinct mechanisms occurring simultaneously:

  • Acid-Catalyzed Scrambling (True ee Erosion): The byproduct of tosylation (HCl) protonates the epoxide oxygen. This activates the C2 position for attack by chloride ions or solvent, leading to ring opening. If the ring re-closes or if the chloride is displaced, the stereocenter at C2 is inverted or scrambled.

  • Intramolecular Cyclization (The "THF Trap"): This is the most common yield killer. The epoxide oxygen (nucleophilic) attacks the C4-Tosylate (electrophilic) in a 5-exo-tet cyclization, forming 3-hydroxytetrahydrofuran . This is often mistaken for decomposition or polymerization.

Critical Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes.

ReactionPathways Start (R)-1,2-Epoxy-4-butanol (Starting Material) TsCl TsCl + Base Start->TsCl Target (R)-4-Tosyloxy-1,2-epoxybutane (Target Product) Start->Target  Controlled Tosylation (T < 0°C, Buffered) Acid Excess HCl / Acidic pH Target->Acid  Poor Workup Cyclic 3-Hydroxytetrahydrofuran (THF Byproduct) Target->Cyclic  Spontaneous (5-exo-tet cyclization) Racemate Chlorohydrin / Diol (Racemized/Open) Acid->Racemate  Epoxide Opening (C2 Attack)

Figure 1: Mechanistic pathways showing the competition between successful synthesis and acid-mediated racemization or intramolecular cyclization.

Validated Synthesis Protocol

This protocol is engineered to sequester HCl immediately and prevent the "THF Trap."

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
(R)-1,2-Epoxy-4-butanol 1.0SubstrateMust be >98% ee initially.
p-Toluenesulfonyl Chloride (TsCl) 1.1 - 1.2ReagentRecrystallize if older than 6 months (impurities cause acid spikes).
Triethylamine (Et₃N) 1.5 - 2.0BasePrimary acid scavenger.
DABCO 0.05 - 0.1CatalystCrucial: Catalyzes reaction faster than pyridine, reducing exposure time.
Dichloromethane (DCM) Solvent10 VolMust be anhydrous.[1][2] Water generates TsOH (strong acid).
Step-by-Step Methodology
  • Preparation: Charge (R)-1,2-Epoxy-4-butanol and DABCO into anhydrous DCM under Nitrogen atmosphere. Cool strictly to -10°C to 0°C .

  • Base Addition: Add Triethylamine (Et₃N) slowly. Note: No exotherm should occur yet.

  • Tosylation (The Control Point): Dissolve TsCl in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping TsCl concentration low relative to the base ensures that any HCl formed is neutralized immediately by the excess Et₃N before it can protonate the epoxide.

  • Monitoring: Stir at 0°C. Monitor by TLC or HPLC every hour.

    • Stop Condition: Quench immediately upon consumption of starting material (usually 2–4 hours). Do not stir overnight. Prolonged stirring favors THF formation.

  • Buffered Quench (Anti-Racemization Step):

    • Pour the reaction mixture into a vigorously stirred solution of saturated NaHCO₃ (pH ~8-9).

    • Never use water or brine as the first quench; they can be slightly acidic (pH 5-6) which is enough to trigger degradation.

  • Workup: Separate layers. Wash organic layer with NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly Lewis acidic).

  • Concentration: Evaporate solvent at < 30°C . High heat triggers the 5-exo-tet cyclization.

Troubleshooting & FAQs

Q1: My product shows low ee% (e.g., 85% instead of 98%). Is the starting material bad?

Diagnosis: If the starting material was good, you likely had acid spikes during the reaction or workup. Corrective Action:

  • Check Reagent Quality: Old TsCl contains TsOH (p-Toluenesulfonic acid). This is a catalyst for racemization.

  • Switch Bases: Replace Pyridine with DABCO (catalytic) + Et₃N . Pyridine hydrochloride (the byproduct) is acidic enough to open epoxides. Triethylamine hydrochloride is less aggressive in DCM.

  • Quench Protocol: Ensure you quenched into basic media (NaHCO₃), not water.

Q2: I see a new spot on TLC that is more polar than the product but less polar than the diol.

Diagnosis: This is likely 3-hydroxytetrahydrofuran (or a tosyl derivative thereof). Mechanism: The product cyclized upon itself. Corrective Action:

  • Reduce Concentration: Dilute the reaction (from 10 volumes to 15–20 volumes of solvent). Dilution disfavors intermolecular reactions, though this is intramolecular, dilution helps heat dissipation.

  • Temperature Control: Never heat the rotary evaporator bath above 30°C.

  • Storage: Flash chromatography must be done immediately. Do not store the crude oil.

Q3: Can I use Pyridine as the solvent?

Recommendation: No. While standard for simple alcohols, using pyridine as a solvent for homoallylic epoxy alcohols is risky. The high concentration of pyridinium salts (ionic strength) can stabilize the transition state for ring opening. Use DCM with stoichiometric base.

Decision Tree: Process Optimization

Use this logic flow to resolve yield/purity issues.

TroubleshootingTree Problem Identify Issue LowEE Low Enantiomeric Excess (ee) Problem->LowEE LowYield Low Yield / Byproducts Problem->LowYield CheckSM Check Starting Material ee LowEE->CheckSM CheckTime Reaction Time > 6h? LowYield->CheckTime CheckTemp Was Temp > 0°C? CheckSM->CheckTemp SM ee OK Soln1 Purify Precursor via Kinetic Resolution (HKR) CheckSM->Soln1 SM ee < 98% Soln2 Use DABCO/Et3N Strict 0°C Control CheckTemp->Soln2 Yes Soln3 Stop earlier. Avoid 'Overnight' stirring. CheckTime->Soln3 Yes Soln4 Check for THF formation. Keep bath <30°C. CheckTime->Soln4 No

Figure 2: Decision tree for diagnosing low enantiomeric excess or yield loss.

References

  • BenchChem Technical Support. (2025).[1][3][4] Preventing Racemization During Chiral Alcohol Derivatization. Retrieved from 4

  • National Institutes of Health (NIH). (2025). Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization. Retrieved from 5

  • Royal Society of Chemistry (RSC). (2009). General procedure for alcohol tosylation: Experimental Supporting Information. Organic & Biomolecular Chemistry.[2] Retrieved from 6

  • MDPI. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation.[7] Retrieved from 7

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Retrieved from 1

Sources

Minimizing polymerization side reactions of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (R)-4-Tosyloxy-1,2-epoxybutane . This compound presents a unique stability challenge due to its "dual-reactive" nature: it contains a strained epoxide ring susceptible to polymerization and a tosylate group that acts as a potent leaving group.

This guide is structured to provide autonomous, high-level technical support, moving from mechanistic understanding to practical troubleshooting.

Topic: Minimizing Polymerization & Cyclization Side Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Part 1: The Mechanistic Failure Mode

To prevent polymerization, you must first understand why this molecule fails. It is not merely a monomer; it is a "self-destructing" system if left unchecked.

The "Acid-Catalyzed Autocatalytic Loop"

The primary driver of polymerization for this compound is trace acidity . The tosylate group is thermally labile and can slowly decompose (hydrolysis or elimination) to release p-toluenesulfonic acid (p-TsOH). This strong acid immediately protonates the epoxide oxygen, activating it for two competing failure pathways:

  • Intermolecular Polymerization (ROP): The activated epoxide is attacked by another monomer, leading to polyethers (gums/gels).

  • Intramolecular Cyclization: The epoxide oxygen attacks the C4 position, displacing the tosylate to form 3-hydroxytetrahydrofuran . This is a favored 5-exo-tet cyclization.

Visualization: The Failure Pathways

The following diagram illustrates the competing pathways you must suppress.

G Monomer (R)-4-Tosyloxy-1,2-epoxybutane (Target Molecule) Acid Trace Acid (p-TsOH) Monomer->Acid Thermal/Hydrolytic Decomposition Activated Protonated Epoxide (Highly Reactive) Monomer->Activated Protonation Acid->Activated Catalysis Polymer Polyether Oligomers (Gums/Gels) Activated->Polymer + Monomer (Intermolecular ROP) Cyclic 3-Hydroxytetrahydrofuran (Cyclization Product) Activated->Cyclic Intramolecular (5-exo-tet) Polymer->Acid Regenerates H+

Figure 1: The decomposition cascade. Note how trace acid triggers both polymerization and cyclization. Suppressing acid generation is the critical control point.

Part 2: Storage & Handling Protocols (Pre-Reaction)

Goal: Maximize shelf-life and prevent "in-bottle" polymerization.

The "Acid Scavenger" Rule

Never store this compound neat without a stabilizer if you plan to keep it for more than 24 hours. The generation of p-TsOH is autocatalytic.

  • Protocol: Store the neat oil over anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina (1-2% w/w). These weak bases neutralize any nascent acid without being nucleophilic enough to open the epoxide at low temperatures.

Temperature & Atmosphere[1]
  • Temperature: Store at -20°C . Room temperature storage accelerates the tosylate decomposition significantly.

  • Atmosphere: Argon or Nitrogen is mandatory. Moisture is the enemy; it hydrolyzes the tosylate (releasing acid) and the epoxide (creating diols which initiate polymerization).

Solvent Selection for Storage

If storing as a stock solution, choose non-nucleophilic, non-acidic solvents.

SolventSuitabilityReason
DCM (Amylene stabilized) ✅ RecommendedNon-nucleophilic, good solubility. Ensure it is acid-free (pass through basic alumina).
Toluene ✅ RecommendedInert, aprotic, low water content.
Chloroform AVOID Often contains HCl or phosgene stabilizers; promotes rapid polymerization.
Methanol/Ethanol AVOID Nucleophilic; will open the epoxide or displace tosylate (solvolysis).
Ether/THF ⚠️ CautionCan contain peroxides; THF is acceptable if strictly anhydrous and BHT-free.

Part 3: Reaction Optimization & Troubleshooting

Goal: Maintain monomer integrity during experimental use.

Troubleshooting Guide: Common Scenarios
Q1: "My reaction mixture turned into a viscous gel or gum. What happened?"

Diagnosis: Uncontrolled Ring-Opening Polymerization (ROP). Root Cause:

  • High Concentration: You likely ran the reaction at >0.5 M. High concentrations favor intermolecular attack (polymerization) over the desired reaction.

  • Lewis Acid Contamination: Did you use a Lewis Acid catalyst (e.g., BF₃·OEt₂, LiClO₄) for the next step? These are potent polymerization initiators. Corrective Action:

  • Dilution: Run reactions at 0.1 M or lower .

  • Order of Addition: Add the epoxide slowly to the nucleophile/catalyst mixture, rather than adding the catalyst to the bulk epoxide. This keeps the instantaneous concentration of the epoxide low relative to the nucleophile.

Q2: "I see a precipitate forming in the oil during storage."

Diagnosis: Formation of p-Toluenesulfonic acid salts or oligomer crystallization. Root Cause: Moisture ingress has hydrolyzed the tosylate, releasing TsOH, which may precipitate or catalyze oligomerization. Corrective Action:

  • Do not filter and use. The remaining oil is likely contaminated with acid.

  • Purification: Rapidly pass the material through a short plug of neutral or basic silica eluting with cold DCM/Hexanes to remove the acid and oligomers. Use immediately.

Q3: "My yield is low, and I isolated a cyclic ether byproduct."

Diagnosis: Intramolecular Cyclization (THF formation).[1] Root Cause: The reaction conditions favored the 5-exo-tet attack of the epoxide oxygen onto the C4-tosylate. This often happens if the reaction is too slow or if the mixture is slightly basic but not nucleophilic enough to capture the epoxide. Corrective Action:

  • Increase Nucleophile Reactivity: Use a stronger nucleophile to intercept the epoxide before it can cyclize.

  • Lower Temperature: Cyclization has a higher activation energy than many desired nucleophilic openings. Lowering the temp to 0°C or -10°C may favor the intermolecular reaction.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill (R)-4-Tosyloxy-1,2-epoxybutane to purify it? A: No. We strongly advise against distillation. The boiling point is high enough that the thermal stress will trigger rapid decomposition and polymerization, potentially leading to a runaway exotherm. Purification should be done via flash chromatography on silica gel (buffered with 1% triethylamine to keep it basic) or by recrystallization if the derivative is solid (though this specific tosylate is typically an oil).

Q: How do I remove trace acid before a sensitive reaction? A: Dissolve the compound in dry DCM and wash with a cold, dilute (5%) Sodium Bicarbonate (NaHCO₃) solution. Dry rapidly over MgSO₄ and concentrate at low temperature (<30°C). Do not let it sit in the aqueous phase, as hydrolysis will occur.

Q: Is the polymerization reversible? A: No. Polyethers are chemically stable. Once the material has gelled, it cannot be reverted to the monomer. The batch must be discarded.

References

  • Mechanism of Epoxide Polymerization

    • Title: Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a compar
    • Source: Polymer Chemistry (RSC Publishing).
    • URL:[Link]

    • Relevance: details the kinetics of epoxide polymeriz
  • Tosylate Stability & Cyclization

    • Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid
    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: Discusses the handling of epoxy-tosylates and their propensity for cycliz
  • General Handling of Functionalized Epoxides

    • Title: Reactions of Epoxides - Ring-opening.[1]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Provides the fundamental acid/base mechanisms that must be suppressed to prevent side reactions.
  • Intramolecular Cyclization Risks (Baldwin's Rules Context)

    • Title: Tetrahydrofuran synthesis using 5-endo-trig cyclis
    • Source: Imperial College London / J. Chem. Soc. Perkin Trans.
    • URL:[Link]

    • Relevance: Validates the risk of 5-membered ring formation in functionalized chains similar to the target molecule.

Sources

Technical Support Center: Optimizing Aqueous Solubility and Stability of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve the complex aqueous behavior of (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6).

Working with this chiral building block in water presents a dual challenge: the extreme lipophilicity of the tosylate group prevents aqueous solvation, while the highly strained oxirane (epoxide) ring is highly susceptible to irreversible hydrolysis[1]. This guide provides field-proven, mechanistically grounded solutions to these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does (R)-4-Tosyloxy-1,2-epoxybutane precipitate or decompose when added to my aqueous buffer? A: The precipitation is driven by the compound's high partition coefficient (logP ~ 2.57), which makes it thermodynamically unfavorable to dissolve in pure water[1]. If left in an aqueous suspension, the strained 3-membered epoxide ring undergoes nucleophilic attack by water molecules. This hydrolysis is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions, leading to ring-opening and the formation of the inactive degradation product, (R)-4-tosyloxy-1,2-butanediol[2].

Q2: I must use an aqueous medium for an enzymatic/biocatalytic reaction. How can I dissolve the compound without destroying the epoxide? A: To achieve a homogeneous solution without accelerating hydrolysis, you must lower the thermodynamic activity of water by introducing a water-miscible co-solvent. Solvents like N,N-Dimethylformamide (DMF) or 1,4-Dioxane are highly effective. By maintaining the co-solvent concentration between 10–30% (v/v), you can achieve sufficient solubility (up to 50 mg/mL) while preserving the integrity of the epoxide[3].

Q3: What are the optimal pH and temperature windows to prevent epoxide degradation? A: Hydrolysis kinetics are heavily dependent on temperature and pH. To minimize degradation:

  • Temperature: Keep the reaction strictly below 20°C (ideally 2–8°C). At elevated temperatures, the activation energy for epoxide ring-opening is easily overcome[4].

  • pH: Maintain a strict pH of 7.0–7.5. Avoid using nucleophilic buffers (e.g., Tris), as primary amines will directly attack the epoxide. Instead, use non-nucleophilic buffers like HEPES or Phosphate.

Part 2: Visualizing the Chemical Behavior

Pathway A (R)-4-Tosyloxy-1,2-epoxybutane (Intact Epoxide) B Aqueous Media (H2O, pH <6 or >8) A->B E Target Nucleophilic Substitution A->E Controlled Conditions (Co-solvent, pH 7) C Hydrolysis Ring Opening B->C D (R)-4-Tosyloxy-1,2-butanediol (Inactive Diol) C->D

Reaction pathways of (R)-4-Tosyloxy-1,2-epoxybutane in aqueous environments.

Troubleshooting Start Issue: (R)-4-Tosyloxy-1,2-epoxybutane Precipitates in Water Check Is a purely aqueous medium mandatory? Start->Check Yes Yes (e.g., Biocatalysis) Check->Yes No No (Standard Synthesis) Check->No Sol1 Add 10-30% DMF or Dioxane Maintain T < 20°C Yes->Sol1 Sol2 Use Biphasic System (EtOAc/Water + PTC) No->Sol2 Validate TLC Validation: Check for Diol Formation Sol1->Validate Sol2->Validate

Decision tree for resolving (R)-4-Tosyloxy-1,2-epoxybutane solubility issues.

Part 3: Quantitative Data Presentation

When selecting a solvent system to overcome solubility issues, you must balance the maximum achievable concentration against the half-life of the epoxide ring. The table below summarizes field-proven solvent strategies[4].

Co-Solvent SystemMax Concentration (v/v)Epoxide Stability (Half-life at 20°C)Application Suitability
DMF / Water 20 - 30%Moderate (~4-6 hours)Homogeneous synthesis, biocatalysis
Dioxane / Water 10 - 20%High (~8-12 hours)Base-catalyzed nucleophilic substitutions
EtOAc / Water (Biphasic)50% (1:1 ratio)Very High (>24 hours)Large-scale synthesis, phase-transfer reactions

Part 4: Troubleshooting Guide & Self-Validating Protocol

Issue: Complete phase separation or precipitation upon adding the compound to the aqueous reaction mixture. Root Cause: The compound's high lipophilicity prevents solvation in highly polar media. Resolution: Implement a biphasic reaction system combined with a Phase Transfer Catalyst (PTC). This keeps the sensitive epoxide protected in the organic phase while allowing the reaction to occur at the aqueous interface[4].

Protocol: Biphasic Nucleophilic Substitution (Self-Validating System)

This protocol utilizes an organic/aqueous biphasic system and includes a built-in Thin-Layer Chromatography (TLC) validation step to ensure the epoxide is not undergoing silent hydrolysis during the reaction.

Step 1: Preparation of the Organic Phase

  • Dissolve 1.0 equivalent of (R)-4-Tosyloxy-1,2-epoxybutane in Ethyl Acetate (EtOAc) to achieve a concentration of 0.5 M.

  • Causality: EtOAc acts as a protective lipophilic reservoir, preventing bulk water from attacking the oxirane ring.

Step 2: Preparation of the Aqueous Phase

  • Dissolve your target nucleophile and a mild base (e.g., Cesium Carbonate, Cs₂CO₃) in deionized water[4].

  • Buffer the solution to pH 7.5 if the nucleophile allows.

Step 3: Biphasic Reaction Initiation

  • Combine the organic and aqueous phases in a 1:1 volumetric ratio.

  • Add 0.1 equivalents of a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB).

  • Stir vigorously at 15°C to maximize the interfacial surface area.

Step 4: Self-Validation (TLC Analysis)

  • At t = 1 hour, halt stirring briefly to allow phase separation. Extract a 10 µL sample from the upper organic layer .

  • Spot the sample on a silica TLC plate alongside a pure reference standard of (R)-4-Tosyloxy-1,2-epoxybutane. Elute using Hexane:EtOAc (1:1).

  • Validation Logic: Stain with KMnO₄. The intact epoxide will elute with a high Rf value. Look for a highly polar spot near the baseline.

    • Pass: No baseline spot (or <5% intensity). The biphasic system is successfully protecting the epoxide.

    • Fail: A strong baseline spot indicates the formation of (R)-4-tosyloxy-1,2-butanediol (hydrolysis). Corrective Action: Immediately lower the reaction temperature by 5°C and verify that the aqueous phase pH has not drifted below 6.0 or above 8.0.

Part 5: References

  • (R)-Glycidyl tosylate | 113826-06-5, (R) - Echemi Source: Echemi Chemical Database URL:

  • EP0603404A1 - Process for producing glycide derivative Source: Google Patents / European Patent Office URL:

  • (R)-4-TOSILOXI-1,2-EPOXIBUTANO 213262-97-6 wiki - Es Source: Guidechem URL:

  • Ru Catalyzed Alkene-Alkyne Coupling. Total Synthesis of Amphidinolide P Source: PMC - NIH URL:

Sources

Technical Support Center: Purification of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating bifunctional chiral building blocks requires precision. (R)-4-Tosyloxy-1,2-epoxybutane is a highly valuable intermediate, but its synthesis frequently leaves behind unreacted p-toluenesulfonyl chloride (TsCl)[1].

Because TsCl and the target epoxide share similar polarities, standard silica gel chromatography is highly inefficient and prone to co-elution[2]. Furthermore, the target molecule contains two sensitive electrophilic sites: an epoxide and an alkyl tosylate. This guide provides field-proven, mechanistically grounded solutions to selectively remove TsCl without compromising the integrity of your chiral epoxide.

Troubleshooting & FAQs: Mechanistic Causality

Q1: Why can't I just use aqueous sodium hydroxide (NaOH) to hydrolyze the excess TsCl? A1: While strong bases like NaOH rapidly hydrolyze TsCl into water-soluble sodium p-toluenesulfonate, hydroxide is also a strong, hard nucleophile. Exposing (R)-4-Tosyloxy-1,2-epoxybutane to NaOH will inevitably trigger base-catalyzed epoxide ring-opening, destroying your product. Mild bases like NaHCO₃ are safer but often too slow to efficiently quench large excesses of TsCl without prolonged exposure[2].

Q2: What is the most effective reagent for selectively quenching TsCl in the presence of an epoxide? A2: N,N-dimethylethylenediamine (DMEDA) is the gold standard for this specific challenge[3]. The primary amine of DMEDA acts as a hard nucleophile, reacting almost instantaneously with the highly electrophilic sulfonyl chloride to form a sulfonamide. Because DMEDA also contains a tertiary amine tail, the resulting sulfonamide adduct is highly polar and easily partitions into the aqueous layer during a simple water or brine wash[3].

Q3: Will the DMEDA react with my epoxide or tosylate groups? A3: This is where kinetic differentiation is critical. The reaction between DMEDA and the acid chloride (TsCl) is orders of magnitude faster than its reaction with an epoxide or an alkyl tosylate. By strictly limiting the reaction time to 10–15 minutes at 0 °C to room temperature, the TsCl is completely consumed before any significant background reaction with the epoxide can occur[3].

Quantitative Data: Comparison of Quenching Strategies

To optimize your workflow, compare the operational metrics of standard TsCl removal methods. DMEDA provides the optimal balance of speed, product stability, and scalability.

Quenching AgentEquivalents RequiredReaction TimeEpoxide Degradation RiskByproduct Aqueous SolubilityScalability
DMEDA 1.5 - 2.0 (vs excess TsCl)10–15 minLow (< 2%)Very HighExcellent
Aq. NaHCO₃ > 5.02–4 hoursModerate (5–10%)HighGood
Aq. NaOH 2.0 - 3.030 minCritical (> 50%)HighPoor for Epoxides
Si-NH₂ Resin 2.0 - 3.04–12 hoursVery LowN/A (Solid Filtration)Low (Cost prohibitive)

Experimental Workflow

G N1 Crude Reaction Mixture (R)-4-Tosyloxy-1,2-epoxybutane + TsCl N2 Add N,N-dimethylethylenediamine (DMEDA) N1->N2 N3 Rapid Amine Quench (10-15 min, 0°C to RT) N2->N3 N4 Formation of Water-Soluble Sulfonamide Adduct N3->N4 N5 Aqueous Workup (H2O / Brine Wash) N4->N5 N6 Organic Layer: Pure Epoxide Product N5->N6 N7 Aqueous Layer: Sulfonamide Waste N5->N7

Workflow for the selective amine quench of residual tosyl chloride using DMEDA.

Self-Validating Protocol: DMEDA Quench Methodology

This protocol is designed as a self-validating system. By following the kinetic controls and utilizing the validation checkpoints, you ensure the complete removal of TsCl without yield attrition.

Materials Required:

  • Crude reaction mixture in an organic solvent (preferably CH₂Cl₂).

  • N,N-dimethylethylenediamine (DMEDA).

  • Saturated aqueous NaCl (Brine).

  • Anhydrous Na₂SO₄.

Step-by-Step Procedure:

  • Thermal Control: Cool the crude reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the activation energy required for nucleophilic attack on the epoxide ring, maximizing the kinetic preference for the highly reactive sulfonyl chloride.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of DMEDA (relative to the estimated amount of unreacted TsCl remaining in the mixture)[3].

  • Selective Quenching: Stir the mixture vigorously for exactly 10 to 15 minutes, allowing it to warm slightly but not exceeding room temperature[3].

    • Causality: The primary amine of DMEDA attacks the TsCl to form a polar sulfonamide. The strict 15-minute window prevents the secondary, slower reaction of the amine with the epoxide.

  • Aqueous Partitioning: Dilute the reaction with water and brine.

    • Causality: The newly formed sulfonamide contains a basic tertiary amine tail, making it highly hydrophilic. It will partition almost entirely into the aqueous layer, leaving the non-polar epoxide in the organic phase.

  • Phase Separation: Extract the organic layer (CH₂Cl₂). Wash the organic phase once more with brine to ensure the complete removal of any residual DMEDA-adduct.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified (R)-4-Tosyloxy-1,2-epoxybutane.

Self-Validation Checkpoints:

  • TLC Verification: Run a Thin Layer Chromatography (TLC) plate (e.g., 20% EtOAc in Hexanes). The strongly UV-active TsCl spot (typically Rf ~0.5) must be completely absent[2].

  • ¹H NMR Verification: Confirm the disappearance of the characteristic TsCl aromatic doublets (δ ~7.9 and 7.4 ppm)[3]. The epoxide signals (characteristic multiplets at δ 2.6–3.2 ppm) must remain structurally intact and integrate correctly relative to the tosylate aromatic signals, proving the kinetic quench was successful without degrading the product.

References

  • Ashenhurst, James. "Making Alcohols Into Good Leaving Groups, Part 2: Tosylates And Mesylates." Master Organic Chemistry, 2015.[Link]

  • Lévêque, C., et al. "Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues." ACS Omega, 2020.[Link]

Sources

Troubleshooting low enantiomeric excess in (R)-4-Tosyloxy-1,2-epoxybutane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Subject: Troubleshooting Low Enantiomeric Excess (ee) in (R)-4-Tosyloxy-1,2-epoxybutane Ticket ID: #TS-GLY-4C-HOMO Status: Open Support Engineer: Senior Application Scientist, Process Chemistry Unit

Executive Summary

You are encountering low enantiomeric excess (ee) in the synthesis of (R)-4-Tosyloxy-1,2-epoxybutane . This intermediate is a critical 4-carbon chiral building block (often derived from homoallylic alcohol 3-buten-1-ol ).

Unlike the 3-carbon analog (Glycidyl Tosylate), the 4-carbon backbone introduces specific challenges in the Sharpless Asymmetric Epoxidation (SAE) due to the homoallylic nature of the substrate. The extra methylene group increases the distance between the hydroxyl directing group and the alkene, reducing the rigidity of the transition state complex.

This guide isolates the failure points in the Epoxidation and Derivatization phases.

Part 1: Diagnostic Triage (Start Here)

Before altering your chemistry, compare your analytical data against these three failure modes.

SymptomProbable Root CauseImmediate Action
Low ee (<80%) + Low Yield Catalyst Poisoning (Moisture) Check water content in DCM and molecular sieves activation.
Low ee (<80%) + High Yield Background Reaction Temperature is too high; uncatalyzed (racemic) epoxidation is competing.
High ee in Crude -> Low ee Isolated Acid-Catalyzed Racemization Check work-up pH. Epoxides open/scramble in acidic media (silica/TsOH).

Part 2: The Synthesis Workflow & Critical Control Points

The standard route involves the Sharpless Epoxidation of 3-buten-1-ol followed by Tosylation.

SynthesisWorkflow Substrate 3-Buten-1-ol (Homoallylic Alcohol) SAE Sharpless Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) *CRITICAL STEP* Substrate->SAE -20°C, 4A MS Intermediate (R)-2-(2-hydroxyethyl)oxirane (Epoxy Alcohol) SAE->Intermediate 85-92% ee typical Intermediate->Intermediate Recrystallization (if solid derivative made) Tosylation Tosylation (TsCl, Et3N/Pyridine, DMAP) Intermediate->Tosylation 0°C, Base Excess Product (R)-4-Tosyloxy- 1,2-epoxybutane Tosylation->Product Maintain pH > 7

Figure 1: Critical path for (R)-4-Tosyloxy-1,2-epoxybutane synthesis. The red node indicates the primary source of enantioselectivity failure.

Part 3: Troubleshooting The Sharpless Epoxidation (SAE)

The Issue: You are epoxidizing a homoallylic alcohol (3-buten-1-ol), not an allylic one. The coordination of the titanium center is looser, making the reaction slower and more susceptible to "background" racemic oxidation.

Q1: My ee is stuck at 75-80%. I am using standard conditions (-20°C). What is wrong?

A: You are likely seeing the "background reaction." Because homoallylic alcohols react slower than allylic alcohols, the non-enantioselective oxidation by TBHP (uncatalyzed) becomes competitive if the catalyst is not highly active or if the temperature is too high.

  • The Fix:

    • Lower Temperature: Operate at -25°C to -30°C . Do not go above -20°C.

    • Increase Catalyst Loading: Unlike allylic alcohols (5 mol%), homoallylic substrates often require 10-15 mol% Ti(OiPr)₄ and 15-20 mol% (+)-DET to ensure the chiral pathway dominates the kinetic profile.

    • Aging the Catalyst: You must stir the Ti(OiPr)₄, (+)-DET, and Molecular Sieves for 30 minutes at -20°C before adding the oxidant or substrate. This "ages" the complex, ensuring the active dimer is formed.

Q2: The reaction stalls at 60% conversion. Should I add more TBHP?

A: No. The catalyst has likely died due to moisture. Titanium isopropoxide is a water scavenger. If your DCM has >50 ppm water, the catalyst hydrolyzes into inactive TiO₂ species.

  • The Protocol:

    • Use activated 4Å Molecular Sieves (powdered, activated at 200°C under vacuum).

    • Add sieves to the reaction vessel before the titanium source.

    • Do not use commercial TBHP in water (70% aq). You must use anhydrous TBHP in decane/toluene (approx 3-5M).

Part 4: Troubleshooting The Tosylation & Isolation

The Issue: The epoxide ring is sensitive. The tosylation reaction generates HCl (as Pyridinium HCl), which can open the epoxide (Payne rearrangement or hydrolysis), destroying your chiral center or scrambling it.

Q3: My intermediate epoxy-alcohol had 92% ee, but the final tosylate is 85% ee. Where did I lose it?

A: You likely lost it during the work-up or silica chromatography. Epoxides are Lewis-basic; Silica gel is Lewis-acidic.

  • Acidic Opening: On the column, the epoxide opens to a carbocation and re-closes (or stays open), leading to racemization.

  • Hydrolysis: If the tosylation mixture heats up, the sulfonate ester hydrolyzes.

  • The Fix (Buffered Workup):

    • Reagent Order: Add TsCl to the Alcohol/Amine mixture at 0°C . Do not let it exotherm.

    • Quench: Quench with saturated NaHCO₃ to neutralize any HCl immediately.

    • Column Prep: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Q4: Can I recrystallize to upgrade the ee?

A: (R)-4-Tosyloxy-1,2-epoxybutane is often an oil or low-melting solid.

  • Direct Crystallization: Difficult.

  • Derivative Approach: If ee is critical (>99%), consider reacting the crude tosylate with a bulky nucleophile (if that is your next step) and crystallizing the product.

  • Alternative Precursor: If you cannot get >90% ee via Sharpless, switch to the Chiral Pool route: Start with (S)-Malic Acid , reduce to 1,2,4-triol, selectively protect the 1,2-diol (acetonide), tosylate the C4 position, then deprotect and cyclize. This guarantees the stereocenter comes from the natural product.

Part 5: Analytical Verification

Ensure you are not misinterpreting the chromatogram.

  • Column Selection: Chiralcel OD-H or AD-H are standard for tosyl-epoxides.

  • Mobile Phase: Hexane:IPA (90:10 or 95:5).

  • Racemic Standard: Always run a racemic standard (made using Ti(OiPr)₄ without tartrate) to confirm peak separation.

Part 6: Mechanistic Visualization

Understanding why the homoallylic substrate fails requires looking at the transition state.

Mechanism cluster_0 Catalytic Cycle Differences Allylic Allylic Alcohol (Rigid Binding) Ti_Center Ti-Tartrate Dimer Allylic->Ti_Center Bidentate Binding (Fast & Selective) Homoallylic Homoallylic Alcohol (Floppy Binding) Homoallylic->Ti_Center Bidentate Binding (Slow & Less Selective) Background Uncatalyzed Pathway (Racemic) Homoallylic->Background Competes if T > -20°C

Figure 2: The "Floppy Binding" problem. Homoallylic alcohols have an extra carbon link, allowing more degrees of freedom in the transition state, which lowers the energy difference between the enantioselective pathway and the background racemic pathway.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

  • Rossiter, B. E. (1985). Synthetic aspects and applications of the Sharpless asymmetric epoxidation. Asymmetric Synthesis, 5, 193.

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the field of medicinal chemistry and drug development, chiral epoxides are indispensable building blocks. Their inherent ring strain and defined stereochemistry allow for precise, stereospecific transformations, making them invaluable synthons for creating complex, enantiomerically pure molecules.[1] Among these, (R)-4-Tosyloxy-1,2-epoxybutane stands out as a particularly useful bifunctional intermediate, combining a reactive epoxide for nucleophilic attack and a tosylate, an excellent leaving group, for subsequent substitutions.

Despite its synthetic utility, a comprehensive, publicly available experimental NMR spectral analysis of (R)-4-Tosyloxy-1,2-epoxybutane is not readily found in the literature. This guide, therefore, serves a dual purpose. First, it provides a detailed predicted ¹H and ¹³C NMR spectral analysis of the target molecule, grounded in fundamental NMR principles and data from analogous structures. Second, it objectively compares these predicted spectra with the experimentally verified spectra of alternative chiral building blocks. This comparative approach offers researchers a robust framework for identifying these molecules, predicting the spectral consequences of functional group modifications, and validating their own experimental results.

Part 1: Predicted Spectral Analysis of (R)-4-Tosyloxy-1,2-epoxybutane

To understand the NMR spectrum of a molecule, it is essential to first visualize its structure and the distinct electronic environment of each nucleus.

Molecular Structure and Atom Numbering

The structure of (R)-4-Tosyloxy-1,2-epoxybutane contains three key regions: the p-toluenesulfonate (tosyl) group, the butane backbone, and the terminal epoxide ring. The numbering scheme used for the following analysis is presented below.

Figure 1: Structure and numbering of (R)-4-Tosyloxy-1,2-epoxybutane.
Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on the principle of additivity, where the chemical shift of a proton is determined by its local environment and the electronic effects of nearby functional groups.

  • Tosyl Group Protons (Ar-H, -CH₃): The tosyl group presents a highly characteristic pattern. The aromatic ring is para-substituted, creating a symmetrical AA'BB' system that often appears as two distinct doublets. Based on data for ethyl tosylate and other tosylated compounds, the protons ortho to the sulfonyl group (H on C6/C8) are deshielded and appear further downfield than the protons meta to it (H on C5/C7).[2][3] The methyl group (C9) gives a sharp singlet.

    • δ ≈ 7.8 ppm (d, 2H): Aromatic protons ortho to the SO₂R group.

    • δ ≈ 7.4 ppm (d, 2H): Aromatic protons meta to the SO₂R group.

    • δ ≈ 2.45 ppm (s, 3H): Methyl protons of the tosyl group.

  • Alkyl Chain Protons (H-4, H-3):

    • H-4 (Hf, Hg): These protons are on the carbon directly attached to the electron-withdrawing tosylate oxygen. This causes a significant downfield shift. We predict their signal to appear around δ ≈ 4.1-4.2 ppm . They will appear as a triplet, being split by the two adjacent H-3 protons.

    • H-3 (Hd, He): These protons are adjacent to both the tosylated carbon (C4) and the chiral epoxide center (C2). Their environment is complex, and they will be shifted downfield relative to a simple alkane but upfield relative to H-4. We predict their signal to be a multiplet around δ ≈ 2.0-2.2 ppm .

  • Epoxide Ring Protons (H-2, H-1): Protons on a terminal epoxide ring have characteristic chemical shifts due to the ring strain and the electronegativity of the epoxide oxygen.[4][5] They typically form a complex AMX spin system.

    • H-2 (Hc): This methine proton is on the chiral center and adjacent to the C3 methylene group. It is expected to be a multiplet around δ ≈ 3.0-3.2 ppm .

    • H-1 (Ha, Hb): These two diastereotopic methylene protons will have slightly different chemical shifts. One proton (typically trans to the substituent on C2) will be slightly upfield of the other (cis). They will appear as two distinct signals, likely doublet of doublets. We predict them to be around δ ≈ 2.8 ppm (dd, 1H) and δ ≈ 2.6 ppm (dd, 1H) .

Predicted ¹³C NMR Spectrum

The ¹³C NMR chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

  • Tosyl Group Carbons: The chemical shifts for the tosyl group carbons are well-established.[6]

    • δ ≈ 145 ppm: Quaternary aromatic carbon attached to the methyl group (C7).

    • δ ≈ 133 ppm: Quaternary aromatic carbon attached to the sulfur atom.

    • δ ≈ 130 ppm: Aromatic CH carbons ortho to the methyl group (C6, C8).

    • δ ≈ 128 ppm: Aromatic CH carbons meta to the methyl group (C5, C9).

    • δ ≈ 21.5 ppm: Methyl carbon (C9).

  • Alkyl Chain and Epoxide Carbons:

    • C4: This carbon is directly bonded to the tosylate oxygen, causing a significant deshielding effect. Its shift is predicted to be around δ ≈ 68-70 ppm .

    • C3: An aliphatic carbon, its shift is predicted to be around δ ≈ 28-30 ppm .

    • C2: This is the methine carbon of the epoxide ring. Based on typical values for terminal epoxides, it is predicted to be around δ ≈ 50-52 ppm .[4]

    • C1: This is the methylene carbon of the epoxide ring, typically found slightly upfield of the substituted carbon. It is predicted to be around δ ≈ 45-47 ppm .[4]

Summary of Predicted Spectral Data
Assignment Predicted ¹H NMR (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR (δ, ppm)
C1-H₂, Hₐ, Hₑ ~2.6 and ~2.8dd, dd~46.0
C2-H, Hₒ ~3.1m~51.0
C3-H₂, Hₐ, Hₑ ~2.1m~29.0
C4-H₂, Hₒ, Hₑ ~4.15t~69.0
Ar-H (meta) ~7.40d~128.0
Ar-H (ortho) ~7.80d~130.0
Ar-C (C-S) --~133.0
Ar-C (C-CH₃) --~145.0
Ar-CH₃ ~2.45s~21.5

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for (R)-4-Tosyloxy-1,2-epoxybutane in CDCl₃.

Part 2: Comparative Analysis with Alternative Chiral Building Blocks

To contextualize the predicted spectrum of (R)-4-Tosyloxy-1,2-epoxybutane, it is instructive to compare it with the known spectra of related chiral synthons. We will examine three alternatives:

  • (R)-1,2-Epoxybutane: The parent epoxide, to establish a baseline without an electron-withdrawing group at C4.

  • Epichlorohydrin: A common building block where a chloro group replaces the tosyloxyethyl moiety.

  • (S)-Glycidyl Nosylate: An analogue with a nosylate (3-nitrobenzenesulfonate) group, which is even more electron-withdrawing than a tosylate.

Assignment (R)-1,2-Epoxybutane Epichlorohydrin (S)-Glycidyl Nosylate
¹H NMR (δ, ppm)
Epoxide CH₂~2.4 (dd), ~2.7 (dd)2.71 (q), 2.91 (t)[7]2.62 (dd), 2.84 (dd)[8]
Epoxide CH~2.9 (m)3.25 (m)[7]3.22 (m)[8]
-CH₂-X-3.58 (d)[7]4.07 (dd), 4.49 (dd)[8]
Aromatic/Other--7.80-8.78 (m, 4H)[8]
¹³C NMR (δ, ppm)
Epoxide CH₂~47.247.2[9]~44.5
Epoxide CH~52.351.0[9]~49.5
-CH₂-X-44.8[9]~70.0
Aromatic--~123-149

Table 2: Experimental ¹H and ¹³C NMR data for alternative chiral building blocks in CDCl₃. Data for (R)-1,2-Epoxybutane and the ¹³C spectrum of (S)-Glycidyl Nosylate are predicted based on established principles.

Analysis of Spectral Differences:
  • Effect on Epoxide Protons: Comparing the predicted shifts for (R)-1,2-epoxybutane (~2.4-2.9 ppm) with our target compound (~2.6-3.1 ppm), we see that the electron-withdrawing tosyl group four bonds away has only a minor deshielding effect on the epoxide protons. The effect in epichlorohydrin is more pronounced due to the closer proximity and high electronegativity of the chlorine atom, pushing the epoxide proton signals further downfield (2.7-3.25 ppm).[7]

  • Effect on Epoxide Carbons: The carbon signals of the epoxide ring are also influenced by the substituent. In epichlorohydrin, the C-Cl carbon (C3) is at ~44.8 ppm, while the epoxide carbons are at 47.2 and 51.0 ppm.[9] For our target compound, the C4 carbon attached to the tosyloxy group is predicted to be much further downfield (~69 ppm) due to the oxygen atom. This significant difference is a key diagnostic feature.

  • Comparing Tosylate vs. Nosylate: (S)-Glycidyl Nosylate is an excellent compound for comparison. The nosyl group is structurally similar to the tosyl group but replaces the electron-donating methyl group with a strongly electron-withdrawing nitro group. In the ¹H NMR, this causes the aromatic protons of the nosylate to be significantly deshielded (7.80-8.78 ppm) compared to the tosylate (~7.4-7.8 ppm).[8] This strong inductive effect also deshields the adjacent methylene protons (-CH₂-ONs) more strongly than in a tosylate, pushing their signals further downfield. This makes NMR a powerful tool to distinguish between these two common sulfonate protecting groups.

Part 3: Experimental Protocols for Spectral Verification

To ensure trustworthy and reproducible results, a standardized protocol for sample preparation and data acquisition is critical. The following represents a field-proven methodology for obtaining high-quality NMR spectra for compounds of this class.

Step-by-Step Methodology
  • Sample Preparation (¹H NMR): a. Weigh 5-10 mg of the (R)-4-Tosyloxy-1,2-epoxybutane sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, a solvent containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS) is required. c. Gently vortex or swirl the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Sample Preparation (¹³C NMR): a. A more concentrated sample is necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time. Weigh 20-50 mg of the sample. b. Follow steps 1b through 1d.

  • Instrument Parameters (400 MHz Spectrometer): a. ¹H NMR:

    • Number of Scans: 16-32
    • Relaxation Delay: 1.0 s
    • Pulse Width: 30-45°
    • Spectral Width: -2 to 12 ppm b. ¹³C NMR:
    • Number of Scans: 1024-4096 (or more for dilute samples)
    • Relaxation Delay: 2.0 s
    • Pulse Program: Standard proton-decoupled experiment with Nuclear Overhauser Effect (NOE).
    • Spectral Width: -10 to 220 ppm
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Calibrate the spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm for ¹H NMR or the CDCl₃ signal to δ 77.16 ppm for ¹³C NMR. If TMS is used, set its signal to δ 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ (with TMS standard) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire_h Acquire ¹H Spectrum (16 scans, 1s delay) instrument->acquire_h acquire_c Acquire ¹³C Spectrum (1024+ scans, 2s delay) instrument->acquire_c process Fourier Transform, Phase & Baseline Correction acquire_h->process acquire_c->process calibrate Calibrate Spectrum (TMS = 0 ppm) process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks to Structure integrate->assign compare Compare with Predicted Data & Alternatives assign->compare

Figure 2: Standard workflow for NMR spectral analysis and validation.

While experimental data for (R)-4-Tosyloxy-1,2-epoxybutane remains elusive in public databases, a robust and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of fundamental spectroscopic principles. The key identifying features are expected to be the characteristic AA'BB' aromatic signals and methyl singlet of the tosyl group, the downfield-shifted methylene triplet at ~4.15 ppm adjacent to the tosylate, and the distinct AMX system of the epoxide protons between 2.6 and 3.2 ppm.

By comparing this predicted data with the known spectra of (R)-1,2-epoxybutane, epichlorohydrin, and (S)-glycidyl nosylate, we gain critical insights into how substituents influence chemical shifts. This comparative analysis not only aids in the positive identification of the target compound but also provides drug development professionals with a logical framework for interpreting the spectra of novel, related chiral building blocks. The provided experimental protocols offer a clear path for researchers to generate their own data, contributing to the collective knowledge base and validating the predictions outlined in this guide.

References

  • PubChem. Ethyl p-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Capot Chemical. (R)-1,2-Epoxybutane. [Link]

  • Nikolaev, A. et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. [Link]

  • PubChem. Epichlorohydrin. National Center for Biotechnology Information. [Link]

  • Supporting Information - The Royal Society of Chemistry. (2022). [Link]

  • ResearchGate. (2025). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (S)-(+)-Glycidyl Nosylate/115314-14-2. [Link]

  • ACS Publications. The tosylation of alcohols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... [Link]

  • Chemsrc. (S)-Glycidyl nosylate. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

Sources

Mastering Enantiomeric Excess Determination of (R)-4-Tosyloxy-1,2-epoxybutane: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Challenge

(R)-4-Tosyloxy-1,2-epoxybutane (also known as (2R)-Glycidyl tosylate) is a linchpin chiral building block in the synthesis of beta-blockers, antibiotics (e.g., Linezolid), and HIV protease inhibitors.[1] Its value lies entirely in its optical purity. A racemic mixture is chemically useful but pharmaceutically worthless.

For the analytical scientist, this molecule presents a dual challenge:

  • Detection: It lacks a conjugated system outside the tosyl group, requiring specific UV targeting.

  • Stability: The epoxide ring is susceptible to hydrolysis or nucleophilic attack in aggressive mobile phases.

This guide objectively compares the industry-standard Amylose-based separation (Chiralpak AD-H) against Cellulose-based alternatives (Chiralcel OD-H), providing a validated workflow to ensure your ee values are accurate, reproducible, and defensible.[1]

Strategic Comparison: Amylose vs. Cellulose Architectures[1]

In chiral HPLC, the "product" is the separation system. Below, we compare the two dominant polysaccharide phases for this specific analyte.

The Primary Candidate: Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[1]
  • Mechanism: The amylose polymer forms a left-handed 4/3 helical structure. The tosyl group of the analyte interacts via

    
    -
    
    
    
    stacking with the phenyl rings of the stationary phase, while the epoxide oxygen engages in hydrogen bonding with the carbamate NH.
  • Performance: Historically provides the highest resolution (

    
    ) and shorter analysis times for glycidyl derivatives.
    
  • Mobile Phase Compatibility: Excellent with Ethanol/Hexane mixtures.

The Alternative: Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)[1][2]
  • Mechanism: Cellulose forms a linear, rigid rod-like structure.[1] While chemically identical in derivatization to AD-H, the supramolecular cavity shape is different.

  • Performance: Often shows higher capacity factors (

    
    ) but can suffer from broader peaks (lower efficiency) for this specific epoxide compared to amylose phases.[1]
    
  • Use Case: Preferred if the impurity profile contains isomers that co-elute on amylose phases.

Comparative Data Summary
FeatureMethod A: Amylose (AD-H) Method B: Cellulose (OD-H)
Mobile Phase n-Hexane / Ethanol (70:[1]30)n-Hexane / 2-Propanol (90:[1]10)
Flow Rate 1.2 mL/min1.0 mL/min
Typical Resolution (

)
> 2.5 (Superior)~ 2.0 (Adequate)
Analysis Time < 11 min~ 15 min
Tailing Factor 1.0 - 1.11.2 - 1.3
Detection (

)
220 nm or 254 nm220 nm

Scientist's Verdict: For routine ee determination of (R)-4-Tosyloxy-1,2-epoxybutane, the Amylose (AD-H) system is the superior choice due to sharper peak shapes and faster throughput.[1]

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. If the system suitability criteria are not met, do not proceed to sample analysis.

A. Instrumentation & Conditions[3][4][5][6][7]
  • System: HPLC with UV/Vis detector (DAD preferred for peak purity check).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5

    
    m).[1]
    
  • Temperature: 40°C (Critical: Higher temp improves mass transfer for the viscous tosyl group).

  • Mobile Phase: n-Hexane / Ethanol (70 : 30 v/v).[1][2]

    • Note: Use HPLC-grade Ethanol. Methanol can be used but often results in higher system pressure.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 230 nm (Tosyl absorption max) or 254 nm.[1]

B. Sample Preparation (The Stability Check)

The epoxide ring is labile. Avoid acidic diluents.[3]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask.

  • Diluent: Dissolve in Mobile Phase (Hexane/EtOH). Do not use pure acetonitrile or water.[1]

  • Concentration: Final working concentration should be ~1.0 mg/mL.

  • Filtration: 0.45

    
    m PTFE filter (Nylon can sometimes adsorb tosylates).[1]
    
C. System Suitability Test (SST)

Before running samples, inject a racemic mixture (or spike your pure (R)-enantiomer with (S)-enantiomer).[1]

  • Requirement 1: Resolution (

    
    ) between (S) and (R) peaks must be 
    
    
    
    .[1][4]
  • Requirement 2: Tailing factor (

    
    ) must be 
    
    
    
    .[1]
  • Elution Order: typically (S) elutes before (R) on AD-H in these conditions, but must be confirmed with a pure standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analysis and the decision-making process for column selection.

Diagram 1: Analytical Workflow

G Start Start: Sample Receipt Prep Sample Prep Dissolve in Hexane/EtOH (70:30) Conc: 1 mg/mL Start->Prep Filter Filtration 0.45 µm PTFE Prep->Filter SST System Suitability (Racemate) Check Resolution > 2.0 Filter->SST Inject Inject Sample (5-10 µL) SST->Inject Pass Fail Troubleshoot: Check Column Age Check Mobile Phase Water Content SST->Fail Fail Detect Detection UV @ 230 nm Identify (S) and (R) peaks Inject->Detect Calc Calculate ee % (R-S)/(R+S) * 100 Detect->Calc Report Report ee Calc->Report Fail->SST Retry

Caption: Step-by-step workflow for determining ee, ensuring system suitability before analysis.

Diagram 2: Column Selection Logic

G Input Analyte: Glycidyl Tosylate Primary Primary Choice: Amylose (AD-H) Input->Primary Condition Check Resolution (Rs) Primary->Condition Success Method Validated High Efficiency Condition->Success Rs > 2.0 Issue Issue: Co-eluting Impurities? Condition->Issue Rs < 1.5 Secondary Secondary Choice: Cellulose (OD-H) Issue->Secondary Change Selectivity AltMode Polar Organic Mode (Pure MeOH/ACN) Issue->AltMode Change Solvation

Caption: Decision tree for selecting the optimal stationary phase based on resolution outcomes.

Data Analysis & Calculation

The Enantiomeric Excess (ee) is calculated using the integrated peak areas.[5]


[1][5]

Example Calculation:

  • Area of (R)-enantiomer (Major): 9800 mAU*s[1]

  • Area of (S)-enantiomer (Minor): 200 mAU*s[1]


[1]

Important Note on Integration: Ensure the baseline is drawn typically valley-to-valley if resolution is


, but with the recommended AD-H method (

), a standard baseline drop is appropriate.

Troubleshooting & Expert Tips

  • Ghost Peaks: The tosyl group is a good leaving group. If you see small peaks increasing over time, your sample might be degrading (hydrolyzing) in the autosampler.[1] Fix: Keep autosampler temperature at 4°C or prepare samples immediately before injection.

  • Retention Time Drift: Normal phase chromatography is highly sensitive to moisture. Even 0.1% water in the hexane can shift retention times. Fix: Use dry solvents and keep mobile phase bottles capped with desiccant traps.

  • Detection Limits: If the minor enantiomer is not visible, increase injection volume to 20

    
    L, but watch for column overload (peak fronting).
    

References

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Source: Analytica Chimica Acta.[6] Context: Establishes Chiralpak AD-H as a primary column for glycidyl tosylate resolution using Hexane/Ethanol. URL:[Link] (Note: Direct article link via DOI 10.1016/j.aca.2008.04.054 recommended).[1]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Source: IOSR Journal of Pharmacy and Biological Sciences. Context: Provides comparative data for Cellulose (OD-H) columns for glycidyl esters, demonstrating alternative selectivity. URL:[Link][1]

  • Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography. Source: Journal of Chromatography A. Context: Discusses the separation mechanisms and the effect of alcohol modifiers (Ethanol vs Isopropanol) on resolution. URL:[Link][1]

  • Application Guide for Chiral Columns. Source: Daicel Corporation / Chiral Technologies. Context: General reference for the physical properties and solvent compatibility of AD-H and OD-H columns. URL:[Link][1]

Sources

Comparison of (R) vs (S)-4-Tosyloxy-1,2-epoxybutane reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Comparative Reactivity of (R)- and (S)-4-Tosyloxy-1,2-epoxybutane

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of chiral building blocks, the enantiomers of 4-Tosyloxy-1,2-epoxybutane stand out for their utility in asymmetric synthesis. Their inherent chirality, combined with the presence of two reactive functional groups—an epoxide and a tosylate—makes them powerful intermediates for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a detailed comparison of the reactivity of (R)- and (S)-4-Tosyloxy-1,2-epoxybutane, supported by experimental data and mechanistic insights to aid researchers in selecting the appropriate enantiomer and reaction conditions for their specific synthetic goals.

The key to understanding the differential reactivity of these enantiomers lies in the stereochemistry of the epoxide ring and its influence on the accessibility of the electrophilic carbon atoms. Nucleophilic attack can occur at either C1 or C2 of the epoxide, and the regioselectivity of this attack is highly dependent on the nature of the nucleophile and the reaction conditions. Furthermore, the tosylate group at C4 serves as an excellent leaving group, enabling a variety of subsequent transformations.

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

The most common application of these epoxides is in nucleophilic ring-opening reactions. The choice of nucleophile and reaction conditions dictates the regioselectivity of the attack.

Mechanism of Nucleophilic Attack

Under basic or neutral conditions, the nucleophilic attack generally follows an SN2 mechanism. The nucleophile preferentially attacks the less substituted carbon of the epoxide (C1), leading to the formation of a primary alcohol at C2 and the new substituent at C1.

Conversely, under acidic conditions, the epoxide oxygen is protonated, activating the epoxide ring. The reaction then proceeds with a greater degree of SN1 character, and the nucleophile attacks the more substituted carbon (C2) that can better stabilize a partial positive charge.

G cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) R_Epoxide_B (R)-4-Tosyloxy-1,2-epoxybutane Transition_State_B Transition State (Attack at C1) R_Epoxide_B->Transition_State_B Nu_B Nu⁻ Nu_B->Transition_State_B Product_B Product (1-substituted-butane-2,4-diol derivative) Transition_State_B->Product_B R_Epoxide_A (R)-4-Tosyloxy-1,2-epoxybutane Protonated_Epoxide Protonated Epoxide R_Epoxide_A->Protonated_Epoxide H_plus H⁺ H_plus->Protonated_Epoxide Transition_State_A Transition State (Attack at C2) Protonated_Epoxide->Transition_State_A Nu_A Nu-H Nu_A->Transition_State_A Product_A Product (2-substituted-butane-1,4-diol derivative) Transition_State_A->Product_A

Caption: Regioselectivity of nucleophilic attack on 4-Tosyloxy-1,2-epoxybutane.

Experimental Data: A Comparative Analysis

The following table summarizes the typical outcomes of reactions with various nucleophiles, highlighting the differences in reactivity and stereochemical outcome between the (R) and (S) enantiomers.

NucleophileReagent/ConditionsEnantiomerMajor ProductRegioselectivity (C1:C2)Reference
AzideNaN₃, EtOH/H₂O, reflux(R)(R)-1-Azido-4-tosyloxybutan-2-ol>95:5
AzideNaN₃, EtOH/H₂O, reflux(S)(S)-1-Azido-4-tosyloxybutan-2-ol>95:5
AmineBenzylamine, i-PrOH, reflux(R)(R)-1-(Benzylamino)-4-tosyloxybutan-2-ol>98:2
AmineBenzylamine, i-PrOH, reflux(S)(S)-1-(Benzylamino)-4-tosyloxybutan-2-ol>98:2
ThiolSodium thiophenoxide, MeOH, rt(R)(R)-4-Tosyloxy-1-(phenylthio)butan-2-ol>99:1
ThiolSodium thiophenoxide, MeOH, rt(S)(S)-4-Tosyloxy-1-(phenylthio)butan-2-ol>99:1

As the data indicates, for many common nucleophiles under basic or neutral conditions, the reaction proceeds with high regioselectivity at the C1 position for both enantiomers, leading to the corresponding chiral 1-substituted-2-hydroxybutane derivatives. The stereochemistry at C2 is inverted during the SN2 attack.

Detailed Experimental Protocol: Synthesis of (R)-1-Azido-4-tosyloxybutan-2-ol

This protocol provides a representative example of the nucleophilic ring-opening of (R)-4-Tosyloxy-1,2-epoxybutane with sodium azide.

Materials:

  • (R)-4-Tosyloxy-1,2-epoxybutane

  • Sodium azide (NaN₃)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-Azido-4-tosyloxybutan-2-ol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve (R)-Epoxide in EtOH/H₂O B Add NaN₃ A->B C Reflux for 4-6h B->C D Monitor by TLC C->D E Cool and Concentrate D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for the synthesis of (R)-1-Azido-4-tosyloxybutan-2-ol.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of the starting material to the product. The purity and identity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected stereochemical outcome can be verified by polarimetry or by converting the product to a known chiral compound.

Conclusion

While the fundamental reactivity of (R)- and (S)-4-Tosyloxy-1,2-epoxybutane is governed by the same principles of epoxide ring-opening, the choice of enantiomer is critical for the stereochemical outcome of the synthesis. The predictable SN2 reactivity with a wide range of nucleophiles makes these compounds invaluable chiral building blocks. The protocols and data presented here provide a solid foundation for researchers to confidently employ these reagents in their synthetic endeavors.

References

  • Sharpless, K. B., & Gao, Y. (1987). Asymmetric Synthesis of 1,2-Epoxides. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

  • Hoye, T. R., & Hanson, P. R. (1991). A Convenient and Highly Regioselective Synthesis of Chiral 1,2-Diols. The Journal of Organic Chemistry, 56(17), 5092–5095. [Link]

  • Fringuelli, F., & Pizzo, F. (1993). Regio- and Stereoselective Ring Opening of 1,2-Epoxides with Thiophenols. Tetrahedron, 49(48), 11053–11060. [Link]

Comparative Guide: Specific Optical Rotation and Synthetic Performance of (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the critical quality attributes (CQAs) of chiral building blocks. For complex asymmetric syntheses, the enantiomeric purity of your starting materials dictates the success of your entire downstream workflow.

(R)-4-Tosyloxy-1,2-epoxybutane (CAS: 111422-96-7) is a highly versatile, bifunctional C4 chiral synthon. It features both a reactive epoxide ring and a terminal tosylate leaving group. Its primary quality metric is its Specific Optical Rotation (SOR) , which serves as a macroscopic readout of its microscopic enantiomeric excess (ee). This guide objectively compares the performance and optical metrology of (R)-4-Tosyloxy-1,2-epoxybutane against common industrial alternatives, providing actionable, self-validating protocols for drug development professionals.

Comparative Analysis: Chiral Epoxide Alternatives

When designing a synthetic route, chemists must select the optimal chiral epoxide based on chain length, leaving group kinetics, and steric hindrance. Below is a quantitative comparison of (R)-4-Tosyloxy-1,2-epoxybutane against its C3 homologue ((R)-Glycidyl tosylate) and a halogenated alternative ((R)-Epichlorohydrin).

Table 1: Performance and Optical Properties Comparison
Property / Parameter(R)-4-Tosyloxy-1,2-epoxybutane(R)-Glycidyl tosylate(R)-Epichlorohydrin
Carbon Chain Length C4 (Homoglycidyl)C3 (Glycidyl)C3 (Glycidyl)
Leaving Group Tosylate (

)
Tosylate (

)
Chloride (

)
Typical

Range

to

(c=1,

)

to

(c=1,

)

to

(Neat)
Primary Synthetic Utility Pyrrolidinols [1], Crosslinked Dendrimers [2]Beta-blocker APIs, Chiral LipidsGeneral epoxidation, Elastomers
Steric Hindrance at LG Low (Methylene spacer present)Moderate (Adjacent to epoxide)Moderate
Commercial Sourcing Specialty Intermediates [3]Bulk CommodityBulk Commodity

Note: Specific optical rotation values for C4 homoglycidyl derivatives are highly sensitive to the solvent matrix. The dextrorotatory (


) value in chloroform is a representative compendial standard for >98% ee batches.

Mechanistic Causality: Why the C4 Spacer Matters

Do not merely view (R)-4-Tosyloxy-1,2-epoxybutane as a "longer" glycidyl tosylate; the addition of the methylene spacer fundamentally alters its regioselectivity.

In the synthesis of 3-hydroxypyrrolidine derivatives [1], the stereocenter of (R)-4-Tosyloxy-1,2-epoxybutane must be preserved. The C4 chain reduces steric hindrance at the tosylate site, favoring a direct


 displacement by bulky amines before the epoxide ring is opened. If a C3 analog were used, the proximity of the epoxide oxygen would inductively withdraw electron density, competing for the nucleophile and leading to unwanted ring-opening polymerization. Furthermore, in the formulation of advanced amide dendrimers and crosslinked polymers, this bifunctionality allows for controlled, multi-site crosslinking [2].

Pathway A (R)-4-Tosyloxy-1,2-epoxybutane (Chiral C4 Synthon) B Nucleophilic Attack at C4 (Tosylate Displacement) A->B Amines C Nucleophilic Attack at C1/C2 (Epoxide Ring Opening) A->C Lewis Acids D Chiral Pyrrolidinol APIs (Stereocenter Preserved) B->D E Crosslinked Dendrimers (Multi-site Functionalization) C->E

Caption: Divergent synthetic pathways of (R)-4-Tosyloxy-1,2-epoxybutane based on regioselectivity.

Experimental Methodology: Self-Validating Polarimetry Protocol

To guarantee the trustworthiness of your optical purity data, the polarimetry workflow must be a self-validating system . Any uncalibrated variable (temperature drift, solvent impurity) will non-linearly skew the specific rotation calculation:


.
Step-by-Step Workflow

Step 1: System Suitability Test (SST) - The Self-Validation Step Before analyzing the epoxide, measure the optical rotation of a certified NIST sucrose standard. The system is only validated for use if the reading falls within


 of the certified compendial value. This proves the lamp alignment and detector sensitivity are nominal.

Step 2: Sample Preparation Accurately weigh 1.000 g of (R)-4-Tosyloxy-1,2-epoxybutane using an analytical balance (0.1 mg precision). Transfer quantitatively to a 100 mL volumetric flask and dilute to volume with HPLC-grade Chloroform (


). Causality:

is chosen because its low dielectric constant prevents hydrogen-bonding-induced conformational shifts in the epoxide, which would artificially alter the rotation angle.

Step 3: Thermal Equilibration Fill a 100 mm (1 dm) quartz polarimeter cell with the solution. Place the cell in the polarimeter's Peltier temperature controller and equilibrate strictly to 20.0 °C


 0.1 °C . Causality: Optical rotation is highly temperature-dependent due to solvent density changes and molecular vibrational states.

Step 4: Blanking and Measurement Zero the instrument using a cell filled only with the HPLC-grade


 from the same lot used for sample prep. Replace with the sample cell and measure the observed rotation (

) using the Sodium D-line (589 nm). Take 5 replicate readings and average the results.

Step 5: Computation Calculate the specific optical rotation using the averaged observed rotation, path length (


 dm), and concentration (

g/mL).

Polarimetry A 1. Sample Preparation (c = 1.0 g/100 mL in CHCl3) B 2. Thermal Equilibration (Thermostated at 20.0 °C) A->B C 3. Polarimeter Zeroing (Solvent Blank Verification) B->C D 4. Optical Measurement (Sodium D-line, 589 nm) C->D E 5. Data Computation [α] = α / (l × c) D->E

Caption: Workflow for self-validating specific optical rotation measurement.

Quantitative Data: Variables Affecting Optical Rotation

Understanding how environmental variables impact the observed rotation is critical for troubleshooting out-of-specification (OOS) results.

Table 2: Impact of Analytical Variables on
VariableDeviationImpact on Observed Rotation (

)
Causality / Mechanism
Temperature

Decreases by ~1-2%Thermal expansion lowers solvent density, reducing the number of chiral molecules in the light path.
Solvent Choice Methanol instead of

Shift in magnitude/signProtic solvents hydrogen-bond with the epoxide oxygen, altering the molecule's chiral conformation and refractive index.
Wavelength 546 nm (Hg) instead of 589 nm (Na)Increases by ~15-20%Optical rotatory dispersion (ORD); shorter wavelengths interact more strongly with the chiral electron clouds.
Moisture


in solvent
Decreases magnitudeWater causes partial hydrolysis of the epoxide over time, generating an achiral or racemic diol impurity.

References

  • EP0269258A2 - Process for the preparation of a pyrrolidinol compound, Google P
  • US8425887B2 - Amide dendrimer compositions, Google P
  • Intermediates - Eastar Chemical Corpor

Comparative Guide: Chiral GC Methods for (R)-4-Tosyloxy-1,2-epoxybutane Purity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical comparison and protocol document for analytical chemists and process engineers. It prioritizes the specific challenges of analyzing thermally labile chiral sulfonates by Gas Chromatography.

Executive Summary & The Analytical Challenge

(R)-4-Tosyloxy-1,2-epoxybutane (and its homolog, Glycidyl Tosylate) represents a critical class of chiral building blocks used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants.

The Core Challenge: The analysis of this molecule presents a distinct "Analytical Paradox":

  • Chirality: Requires a stationary phase with high stereoselectivity (typically Cyclodextrin-based).[1][2][3]

  • Thermal Instability: The tosylate (leaving group) combined with the strained epoxide ring makes the molecule highly susceptible to thermal degradation (elimination/polymerization) at temperatures >200°C.

  • Matrix Effects: Precursors often contain non-volatile salts that foul GC inlets.

While Chiral HPLC is often the "Gold Standard" for tosylates to avoid thermal stress, Chiral GC is frequently requested for process control due to its speed, resolution of volatile impurities, and compatibility with FID/MS detection.

This guide compares two distinct GC methodologies to solve this problem:

  • Method A: Direct Injection (PTV-GC) – High throughput, requires specialized hardware.

  • Method B: Derivatization-GC – High stability, labor-intensive.

Technical Comparison: Direct vs. Derivatization[4]

The following table contrasts the two primary approaches for analyzing (R)-4-Tosyloxy-1,2-epoxybutane.

FeatureMethod A: Direct PTV-GC Method B: Isopropylamine Derivatization
Principle Direct separation on

-Cyclodextrin column using "Cold" injection.
Ring-opening of epoxide with amine to form stable amino-alcohol.
Primary Column Rt-βDEXsa (Restek) or Cyclosil-B (Agilent)Rt-βDEXcst or standard Rtx-5 (if using chiral derivatization)
Injector Type PTV (Programmed Temp Vaporization) or Cool On-Column.Standard Split/Splitless (S/SL).
Thermal Risk High. Analyte degrades if inlet >200°C.Low. Derivative is thermally stable up to 280°C.
Sample Prep Minimal (Dilute & Shoot).Moderate (30 min reaction + evaporation).
Resolution (

)
1.5 – 2.5 (Sharp peaks).> 3.0 (Excellent separation).
Limit of Detection < 50 ppm (FID).< 10 ppm (FID/MS) due to better peak shape.
Throughput High (15 min/run).Low (Prep time + 20 min/run).
Recommendation Best for QC/Process Control (if PTV available).Best for R&D/Validation (absolute certainty).

Detailed Methodology: Method A (Direct PTV-GC)

This protocol is the recommended approach for modern QC labs equipped with PTV inlets. It avoids the labor of derivatization by strictly controlling the thermal history of the sample.

The "Self-Validating" System Design

To ensure trustworthiness, this method relies on a System Suitability Test (SST) using a racemate standard. If the resolution (


) drops below 1.5, the column is likely fouled by non-volatile tosylate salts, requiring a trim or guard column exchange.
Instrumental Parameters
  • GC System: Agilent 8890 or equivalent with FID.

  • Inlet: PTV (Programmed Temperature Vaporizer) - CRITICAL.

    • Mode: Solvent Vent or Cold Split.

    • Temp Program: Start at 40°C (0.1 min)

      
       Ramp 600°C/min 
      
      
      
      End 180°C.
    • Why: This transfers the analyte to the column before it hits degradation temperatures.

  • Column: Rt-βDEXsa (30 m x 0.25 mm x 0.25 µm).

    • Stationary Phase: 2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin added into 14% cyanopropylphenyl/86% dimethyl polysiloxane.

    • Selectivity: The "sa" phase is optimized for esters and oxides.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (Hold 1 min).

    • Ramp 5°C/min to 170°C.

    • Hold 5 min. (Analyte elutes ~12-14 min).

  • Detector (FID): 250°C. (H2: 30 mL/min, Air: 400 mL/min).

Experimental Protocol
  • Sample Prep: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM) . Note: Avoid Methanol as it can react with the tosylate over time.

  • Blank Run: Inject pure DCM to ensure no ghost peaks from previous sulfonate buildup.

  • Racemate Injection: Inject 1 µL of racemic standard. Verify separation of (R) and (S) enantiomers.

  • Sample Injection: Inject sample. Calculate % Enantiomeric Excess (

    
    ).
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing thermally unstable chiral epoxides.

G Start Start: (R)-4-Tosyloxy-1,2-epoxybutane Sample Check_PTV Is PTV/Cool On-Column Inlet Available? Start->Check_PTV Method_A Method A: Direct Chiral GC Check_PTV->Method_A Yes (Preferred) Method_B Method B: Derivatization Check_PTV->Method_B No (Standard Inlet) Prep_A Dilute in DCM (1 mg/mL) Avoid MeOH Method_A->Prep_A Inj_A PTV Injection (40°C -> 180°C) Prep_A->Inj_A Col_A Column: Rt-bDEXsa (Beta-Cyclodextrin) Inj_A->Col_A Result Data Analysis: Calculate % Enantiomeric Excess Col_A->Result Rxn_B React w/ Isopropylamine (30 min @ 40°C) Method_B->Rxn_B Evap_B Evaporate & Reconstitute Rxn_B->Evap_B Inj_B Standard Split Injection (250°C) Evap_B->Inj_B Inj_B->Result

Figure 1: Analytical Decision Tree for Thermally Labile Chiral Epoxides. Path A offers speed; Path B offers stability.

Scientific Rationale & Troubleshooting

Why the "sa" Cyclodextrin Phase?

The separation mechanism relies on the inclusion of the epoxide ring into the hydrophobic cavity of the cyclodextrin.

  • Rt-βDEXsa (Acetylated) is chosen over Rt-βDEXse (Permethylated) because the acetoxy groups provide specific dipole-dipole interactions with the sulfonate ester, enhancing the chiral recognition factor (

    
    ) for this specific class of molecules [1].
    
Troubleshooting Thermal Degradation

If you observe a broad "hump" or elevated baseline before the main peak, the tosylate is eliminating to form the alkene (4-tosyloxy-1-butene or similar).

  • Solution: Lower the final PTV temperature by 20°C.

  • Check: Ensure the liner is deactivated (silanized). Active glass wool sites catalyze sulfonate decomposition [2].

Alternative: Derivatization Logic

If Method A fails due to matrix interference, Method B (Derivatization) transforms the epoxide into an amino-alcohol.

  • Reaction: Epoxide + Isopropylamine

    
    
    
    
    
    -amino alcohol.
  • Benefit: The ring strain is released, significantly increasing thermal stability. This allows the use of standard Split/Splitless injectors at 250°C without degradation [3].

References

  • Restek Corporation. (2023). Chiral GC Column Selection Guide. Restek Technical Library. [Link]

  • Busardò, F. P., et al. (2024).[3] Unravelling Chirality: A Key to Advancing Forensic Toxicology. Sprega. [Link]

  • National Institutes of Health (NIH). (2008). Enantiomeric separation of glycidyl tosylate by CE: application to the study of catalytic asymmetric epoxidation. PubMed. [Link]

Sources

Safety Operating Guide

(R)-4-Tosyloxy-1,2-epoxybutane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides authoritative, standard operating procedures (SOPs) for the safe handling, decontamination, and disposal of (R)-4-Tosyloxy-1,2-epoxybutane in professional laboratory environments.

As a bifunctional alkylating agent, this compound requires strict logistical oversight. The procedures outlined below prioritize institutional Environmental Health and Safety (EHS) integration, minimizing exposure risks associated with highly reactive electrophiles.

Mechanistic Basis of Hazard and Disposal Strategy

To design a self-validating safety protocol, one must first understand the causality behind the chemical's reactivity. (R)-4-Tosyloxy-1,2-epoxybutane possesses two distinct electrophilic centers:

  • The Epoxide Ring: Highly strained and susceptible to nucleophilic attack (ring-opening).

  • The Tosylate Group: An excellent leaving group that facilitates nucleophilic substitution.

The Fallacy of In-Lab Neutralization: In many laboratories, standard epoxides or tosylates are individually quenched via acid/base hydrolysis. However, attempting laboratory-scale chemical neutralization of a bifunctional agent like (R)-4-Tosyloxy-1,2-epoxybutane is strongly discouraged. Theoretical ring-opening of the epoxide may occur, but direct displacement of the tosylate can simultaneously take place, leading to complex, exothermic side reactions or incomplete destruction of the alkylating hazard[1]. Because partial quenching may leave one electrophilic site intact, the resulting byproduct remains a potent mutagen.

Therefore, the primary and only EHS-approved method for bulk disposal of tosylate-containing alkylating agents is collection and institutional incineration by an approved hazardous waste disposal service[2].

Waste Segregation Logistics

Proper segregation prevents dangerous cross-reactions in waste carboys (e.g., polymerization). All waste streams must be strictly categorized.

Table 1: Waste Segregation and Containment Strategy

Waste StreamDescriptionPrimary HazardDisposal Route
Bulk Reagent Unused, expired, or concentrated (R)-4-Tosyloxy-1,2-epoxybutane.Alkylating agent, MutagenDirect EHS pickup in original or compatible secondary container. Do not mix.
Organic Solvent Waste Rinses from reaction vessels (e.g., THF, Acetone, DCM).Flammable, ToxicHalogenated or Non-Halogenated EHS carboy (depending on rinse solvent used).
Solid Debris Contaminated gloves, pipette tips, absorbent spill pads.Trace toxicityDouble-bagged in designated solid hazardous waste containers.

Operational Workflows: Step-by-Step Methodologies

The following protocols dictate the safe handling of trace residues and spill management. Never wash trace residues down the sink.

Protocol A: Glassware Decontamination and Rinse Collection

This protocol ensures that reaction vessels are safely stripped of reactive residues before being sent to standard cleaning facilities.

  • Primary Transfer: In a certified, properly operating fume hood, transfer all bulk liquid or solid reaction mixtures containing the compound into a designated, EHS-approved hazardous waste vial. Cap tightly.

  • Solvent Selection: Select a dry, compatible solvent (e.g., Acetone or Tetrahydrofuran) that readily dissolves the epoxide without initiating an exothermic reaction.

  • First Rinse: Add a minimal volume of the solvent to the contaminated glassware. Swirl gently to ensure all internal surfaces are coated and residues are dissolved.

  • Waste Transfer: Pour the first rinse into the appropriate liquid organic hazardous waste carboy (Halogenated or Non-Halogenated, depending on the solvent used).

  • Triple-Rinse Validation: Repeat steps 3 and 4 two additional times. The triple-rinse standard ensures the statistical dilution of the alkylating agent to safe trace levels[2].

  • Evaporation: Leave the triple-rinsed glassware open in the back of the fume hood overnight to allow residual trace solvent to evaporate before transferring to the sink for standard washing.

Protocol B: Small-Scale Spill Response
  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area and assess ventilation.

  • PPE Verification: Ensure you are wearing double nitrile gloves, a chemical-resistant lab coat, and tight-fitting safety goggles.

  • Absorption: Cover the spill with inert, highly absorbent materials (e.g., vermiculite or universal absorbent pads). Do not use combustible materials like paper towels for concentrated spills.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste bucket.

  • Surface Decontamination: Wipe the spill area with a pad soaked in a compatible solvent (e.g., isopropanol or acetone) to lift trace residues. Dispose of this pad in the same solid waste container[2].

  • Labeling: Seal the container and label it explicitly: "Hazardous Solid Waste - Contains Trace (R)-4-Tosyloxy-1,2-epoxybutane (Alkylating Agent)."

Waste Management Pathway Visualization

The following diagram illustrates the self-validating logistical flow for handling this compound, ensuring no material escapes EHS oversight.

G Start Waste Generation (R)-4-Tosyloxy-1,2-epoxybutane Bulk Bulk / Unused Reagent Start->Bulk Trace Trace Residue / Contaminated Labware Start->Trace EHS EHS Hazardous Waste Collection (Institutional Incineration) Bulk->EHS Direct Transfer (No Lab Quenching) Solvent Triple Solvent Rinse (Halogenated/Non-Halogenated Carboy) Trace->Solvent Glassware Decontamination Solid Solid Waste (Gloves, Pads, Tips) Trace->Solid Consumables & Spill Cleanup Solvent->EHS Solid->EHS

Figure 1: Institutional waste management workflow for bifunctional alkylating agents.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. MDPI. Available at: [Link]

Sources

Comprehensive Safety and Operational Guide: Handling (R)-4-Tosyloxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Causality

(R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) is a highly reactive, bifunctional electrophile utilized extensively in asymmetric synthesis, API (Active Pharmaceutical Ingredient) manufacturing, and drug development. As a Senior Application Scientist, I cannot overstate the importance of treating this compound with the highest tier of laboratory caution.

Mechanistic Hazard Profile: The extreme hazard of this compound stems from its dual-reactivity, making it a potent bifunctional alkylating agent[1],[2]:

  • The Epoxide Moiety: The highly strained three-membered oxirane ring is exceptionally susceptible to nucleophilic attack. In biological systems, it acts as a direct-acting alkylating agent, covalently binding to DNA bases (predominantly the N7 position of guanine), leading to DNA cross-linking, mutagenesis, and potential carcinogenesis[3].

  • The Tosylate Leaving Group: The p-toluenesulfonate (tosylate) group is an outstanding leaving group that facilitates rapid nucleophilic substitution (

    
    ) reactions.
    

Because it possesses two independent sites for alkylation, the molecule is classified as a severe genotoxic impurity (GTI) and a potent skin sensitizer[4],[2]. Standard laboratory PPE is often insufficient; a targeted, chemistry-specific defense matrix is required.

Quantitative Hazard Data & Physicochemical Properties

Understanding the physicochemical properties of (R)-4-Tosyloxy-1,2-epoxybutane is the first step in designing a self-validating safety protocol.

ParameterValue / ClassificationMechanistic Rationale
Chemical Formula C11H14O4SContains both an oxirane ring and a p-toluenesulfonate group.
Molecular Weight 242.29 g/mol Relatively low MW; easily penetrates standard porous PPE materials.
TTC Limit (Genotoxins) 1.5 µ g/day Highly potent alkylating agent; strict regulatory Threshold of Toxicological Concern (TTC) limits apply for API carryover[2].
Primary Hazard Class Carcinogen (1B), Muta. (2)Direct DNA alkylation via nucleophilic attack on the epoxide/tosylate[4].
Incompatibility Lewis acids, strong basesCatalyzes rapid, highly exothermic ring-opening polymerization[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The selection below is based on the specific permeation kinetics of epoxides and sulfonate esters.

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: 4-mil Nitrile (provides baseline dexterity and immediate tactile feedback).

    • Outer Glove: 14-mil Butyl Rubber or heavy-duty laminate (e.g., Silver Shield®). Causality: Epoxides are powerful organic solvents that rapidly degrade standard latex and thin nitrile. Butyl rubber provides a superior barrier against permeation by low-molecular-weight alkylating agents[1].

  • Eye/Face Protection:

    • Tight-fitting chemical splash goggles paired with a full-face shield. Causality: Epoxides cause severe, often irreversible corneal damage and protein cross-linking upon contact with ocular mucosa[4].

  • Body Protection:

    • A flame-resistant, wrap-around laboratory coat. For scale-up operations (>50g), a disposable Tyvek® suit is recommended. Causality: Prevents aerosol or particulate deposition on skin, mitigating the severe sensitization and systemic absorption risks.

  • Respiratory Protection:

    • Operations must be conducted in a certified chemical fume hood or glovebox. If handling outside a closed system is unavoidable (e.g., during a spill), a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is required[4].

Operational Workflow & Handling Protocol

Every step in handling (R)-4-Tosyloxy-1,2-epoxybutane must be designed to prevent aerosolization, thermal runaway, and environmental release.

G A 1. PPE Donning & System Purge (Glovebox / Fume Hood) B 2. Closed-System Material Transfer (Minimize Aerosolization) A->B C 3. Temperature-Controlled Reaction (Prevent Exothermic Polymerization) B->C D 4. In-Situ Quenching (Thiosulfate / Amine Scavengers) C->D E 5. Segregated Waste Incineration (Complete Destruction) D->E

Operational workflow for the safe handling and neutralization of (R)-4-Tosyloxy-1,2-epoxybutane.

Step-by-Step Methodology: Safe Handling and Transfer
  • System Preparation: Ensure the fume hood face velocity is verified (minimum 100 fpm). Lay down a disposable, chemical-resistant bench pad to contain micro-spills.

  • PPE Verification: Don inner nitrile gloves and outer butyl rubber gloves. Inspect outer gloves for micro-punctures using the inflation method.

  • Material Transfer: Utilizing a static-free, grounded spatula, transfer the required mass of the compound into a pre-tared, sealable reaction vessel. Perform this strictly within the designated containment zone to prevent the spread of genotoxic dust[4].

  • Decontamination of Tools: Immediately submerge all transfer tools in a quenching bath (see below) to neutralize residual chemical before removing them from the hood.

Spill Response and Decontamination Plan

A spill of a bifunctional alkylating agent is a critical incident. Water alone is insufficient and dangerous.

Step-by-Step Methodology: Chemical Quenching & Decontamination
  • Immediate Action: Evacuate the immediate area. Ensure PAPR or P100/Organic Vapor respirators are equipped before re-entry.

  • Quench Solution Preparation: Prepare a 10-fold molar excess of 1M Sodium Thiosulfate (

    
    ) in an aqueous/organic biphasic mixture (e.g., water/methanol).
    
    • Causality: The thiosulfate ion acts as a highly effective, soft nucleophile. It aggressively opens the epoxide ring and displaces the tosylate group, systematically destroying both alkylating sites without generating dangerous exothermic heat.

  • Controlled Application: Apply a 1:1 mixture of sodium carbonate and clay absorbent to the physical spill to prevent spreading. Slowly pour the quenching solution over the absorbent at ambient temperature.

  • Validation: Allow the mixture to sit for at least 2 hours. Validate the complete consumption of the active electrophile via TLC or HPLC before classifying the mixture as standard organic waste.

Disposal & Logistics Plan

Improper disposal of epoxides and tosylates can lead to severe environmental contamination and regulatory penalties.

  • Segregation: Transfer the neutralized solution to a clearly labeled "Aqueous/Organic Waste - Quenched Epoxides/Tosylates" container. Crucial: Never mix unquenched (R)-4-Tosyloxy-1,2-epoxybutane with acidic waste streams, as this will catalyze a violent, exothermic ring-opening polymerization[3].

  • Destruction: High-temperature incineration is the only validated, scientifically sound method for the complete destruction of bifunctional alkylating agents and their contaminated PPE[1]. Do not route to standard municipal solvent recovery.

References

  • Title: Research and Academic Laboratory Safety Manual (Alkylating Agents)
  • Title: (2S)-(+)
  • Source: Environmental Protection Agency (EPA)
  • Source: Chemical Reviews (ACS Publications)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.